8-Hydroxygeraniol
Description
(6E)-8-hydroxygeraniol has been reported in Cistanche tubulosa, Cistanche phelypaea, and other organisms with data available.
See also: Acai fruit pulp (part of).
Properties
IUPAC Name |
(2E,6E)-2,6-dimethylocta-2,6-diene-1,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-9(6-7-11)4-3-5-10(2)8-12/h5-6,11-12H,3-4,7-8H2,1-2H3/b9-6+,10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREUOUJFXMCMSJ-TXFIJWAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO)CCC=C(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CO)/CC/C=C(\C)/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26488-97-1 | |
| Record name | (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26488-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethyl-2,6-octadiene-1,8-diol, (2E,6E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026488971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans,trans-2,6-Dimethyl-2,6-octadiene-1,8-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIMETHYL-2,6-OCTADIENE-1,8-DIOL, (2E,6E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WX29M860A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol, also widely known by its synonym 8-hydroxygeraniol, is an acyclic monoterpenoid diol. This compound is a key intermediate in the biosynthesis of a vast array of pharmaceutically important terpenoid indole alkaloids, such as vinblastine and vincristine, which are used in cancer chemotherapy.[1] Its strategic position in these biosynthetic pathways makes it a compound of significant interest to researchers in natural product synthesis, metabolic engineering, and drug discovery. This technical guide provides a comprehensive overview of the chemical and physical properties of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol, detailed experimental protocols for its synthesis, and an examination of its role in biological pathways.
Chemical and Physical Properties
(2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol is a light yellow oil at room temperature.[2] A summary of its key chemical and physical properties is presented in the tables below.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈O₂ | [2] |
| Molecular Weight | 170.25 g/mol | [2] |
| Appearance | Light yellow oil | [2] |
| Boiling Point | 288.8 °C at 760 mmHg | LookChem |
| Flash Point | 133.5 °C | LookChem |
| Melting Point | Not reported (is an oil at 23 °C) | [2] |
Chromatographic and Spectroscopic Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 26488-97-1 | [2] |
| IUPAC Name | (2E,6E)-2,6-dimethylocta-2,6-diene-1,8-diol | [1] |
| Synonyms | This compound, (E,E)-2,6-Dimethyl-2,6-octadiene-1,8-diol, trans,trans-2,6-Dimethyl-2,6-octadiene-1,8-diol | [2] |
Solubility
While quantitative solubility data is limited, based on its chemical structure and the solvents used in its synthesis and purification, its solubility profile can be inferred.
| Solvent | Solubility |
| Water | Slightly soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Diethyl ether | Soluble |
| Ethyl acetate | Soluble |
| Dichloromethane | Soluble |
| Hexanes | Soluble (in mixtures with more polar solvents) |
Spectral Data
Detailed spectral data is crucial for the unambiguous identification of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol. The following data has been reported for the synthesized compound.[2]
¹H NMR (500 MHz, CDCl₃) δ (ppm): 5.41–5.34 (m, 2H), 4.14 (d, J = 6.9 Hz, 2H), 3.98 (s, 2H), 2.17 (dt, J = 7.5, 7.1 Hz, 2H), 2.09–2.04 (m, 2H), 1.67 (s, 3H), 1.65 (s, 3H), 1.44 (br s, 2H).[2]
¹³C NMR (125 MHz, CDCl₃) δ (ppm): 139.1, 135.3, 125.6, 123.9, 68.9, 59.4, 39.1, 25.8, 16.3, 13.8.[2]
Infrared (film) ν (cm⁻¹): 3307, 2916, 2859, 1669, 999.[2]
High-Resolution Mass Spectrometry (HRMS-APCI): m/z [M + H]⁺ calculated for C₁₀H₁₉O₂⁺ 171.1380, found 171.1375.[2]
Experimental Protocols
Chemical Synthesis of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol
A convenient, two-step chemical synthesis from geranyl acetate has been developed, which allows for the multigram-scale preparation of the target compound.[2]
Step 1: Synthesis of (2E,6E)-8-hydroxygeranyl acetate
-
Reaction Setup: A flame-dried 1000 mL round-bottom flask equipped with a magnetic stir bar is charged with selenium dioxide (SeO₂, 0.4 equivalents). The flask is sealed with a rubber septum and placed under a nitrogen atmosphere.
-
Addition of Reagents: Dichloromethane (CH₂Cl₂) is added via cannula, followed by geranyl acetate (1.0 equivalent) and tert-butyl hydroperoxide solution (5.5 M in decane, 3.1 equivalents) via syringe.
-
Reaction: The mixture is stirred at 23 °C for 1.5 hours.
-
Workup: Deionized water, brine, and ethyl acetate are added to the flask. The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford (2E,6E)-8-hydroxygeranyl acetate.
Step 2: Synthesis of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol
-
Reaction Setup: A flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar is charged with (2E,6E)-8-hydroxygeranyl acetate (1.0 equivalent) and methanol.
-
Reaction: Potassium carbonate (K₂CO₃, 1.2 equivalents) is added in one portion, and the mixture is stirred at 23 °C for 2.5 hours.
-
Workup: The solvent is removed under reduced pressure. Deionized water is added to the residue, and the mixture is transferred to a separatory funnel. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel using a 1:1 mixture of hexanes and ethyl acetate as the eluent to yield (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol as a light yellow oil (83% yield).[2]
Below is a graphical representation of the experimental workflow for the chemical synthesis.
Caption: Chemical synthesis workflow for (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol.
Biological Significance and Signaling Pathways
(2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol is a naturally occurring monoterpenoid found in various plants, including Cistanche tubulosa and Catharanthus roseus. Its primary biological significance lies in its role as a key intermediate in the biosynthesis of secoiridoids and terpenoid indole alkaloids.
The biosynthesis of this diol begins with geraniol. In a crucial step, the enzyme geraniol 10-hydroxylase (G10H), a cytochrome P450 monooxygenase, catalyzes the hydroxylation of geraniol at the C-10 position to produce (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol. This enzymatic transformation is a committed step in the pathway leading to the production of a wide range of complex and medicinally valuable natural products.
The biosynthetic pathway is depicted in the diagram below.
Caption: Biosynthetic pathway of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol.
Conclusion
(2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol is a pivotal molecule in the realm of natural product chemistry and biosynthesis. Its well-characterized chemical properties, coupled with a robust and scalable synthetic route, provide researchers with the necessary tools to explore its full potential. A thorough understanding of its role in the intricate biosynthetic pathways of medicinal plants opens up avenues for metabolic engineering and the development of novel therapeutic agents. This technical guide serves as a comprehensive resource for professionals engaged in these exciting fields of research.
References
Unveiling the Presence of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol, a monoterpenoid diol also known as 8-hydroxygeraniol, is a naturally occurring phytochemical found in a variety of plant species. This compound serves as a crucial precursor in the biosynthesis of complex and medicinally important molecules, particularly monoterpenoid indole alkaloids (MIAs). This technical guide provides a comprehensive overview of the natural occurrence of this diol, its biosynthetic pathway, and the analytical methodologies for its quantification, tailored for professionals in research and drug development.
Natural Occurrence
(2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol has been identified in several medicinal and aromatic plants. Its presence is often associated with the plant's secondary metabolism and defense mechanisms. Notable plant species reported to contain this compound include:
-
Cistanche tubulosa and Cistanche phelypaea : These desert plants, used in traditional Chinese medicine, are known to contain this compound.[1]
-
Catharanthus roseus (Madagascar Periwinkle) : This plant is a significant source of anticancer MIAs, and this compound is a key intermediate in their biosynthesis.[2]
-
Centaurium erythraea (Common Centaury) : This medicinal herb has also been reported to contain (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol.
-
Mangifera indica (Mango) : The presence of this diol has been reported in mango.
-
Zingiber officinale (Ginger) : This widely used spice and medicinal plant is another natural source of this compound.
While the presence of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol is established in these species, quantitative data on its concentration in different plant tissues is not extensively reported in publicly available literature. Further research is required to determine the specific concentrations and distribution of this compound within these plants.
Biosynthesis and Signaling Pathways
The biosynthesis of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol is an integral part of the larger terpenoid biosynthesis pathway in plants. It serves as a critical intermediate in the formation of iridoids, which are precursors to MIAs.
Biosynthetic Pathway
The primary pathway for the formation of this compound involves the following key steps:
-
Geraniol Synthesis : The pathway begins with the synthesis of geraniol, a monoterpene alcohol.
-
Hydroxylation : Geraniol undergoes hydroxylation at the C8 position, a reaction catalyzed by the enzyme geraniol 8-hydroxylase (G8H) . This enzymatic step is crucial for the formation of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol.
-
Further Conversion : The newly formed this compound is then further oxidized by This compound dehydrogenase to produce 8-oxogeranial. This compound then enters the downstream pathway for the synthesis of iridoids and subsequently, MIAs.
Signaling Pathways
The biosynthesis of MIAs, and by extension the production of precursors like this compound, is known to be regulated by various signaling molecules, often in response to environmental stimuli or stress. Plant hormones such as jasmonic acid (JA) and salicylic acid (SA) are key regulators. Elicitation of plant cell cultures with these signaling molecules has been shown to induce the expression of genes involved in the MIA biosynthetic pathway, leading to increased production of the final alkaloid products. This suggests that the activity of enzymes like geraniol 8-hydroxylase may be upregulated by these signaling cascades.
Experimental Protocols
Detailed, validated protocols for the quantitative analysis of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol in plant matrices are not extensively documented. However, based on the analysis of similar monoterpenoid diols, a general workflow using gas chromatography-mass spectrometry (GC-MS) can be proposed.
General Workflow for Extraction and Quantification
Detailed Methodological Considerations
1. Sample Preparation and Extraction:
-
Plant Material: Fresh plant material should be flash-frozen in liquid nitrogen and lyophilized to prevent enzymatic degradation of the target compound. The dried material should be ground to a fine powder.
-
Extraction Solvent: Due to the diol's polarity, a moderately polar solvent such as ethyl acetate or methanol is recommended for extraction. Ultrasonic-assisted extraction or Soxhlet extraction can be employed to improve efficiency.
-
Purification: A solid-phase extraction (SPE) step may be necessary to remove interfering compounds from the crude extract. A C18 or silica-based sorbent would be appropriate.
2. Derivatization for GC-MS Analysis:
-
To improve the volatility and chromatographic behavior of the diol, derivatization is often necessary. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) is a common and effective method.
3. GC-MS Analysis:
-
Column: A non-polar or medium-polar capillary column, such as a DB-5ms or HP-5ms, is suitable for the separation of silylated monoterpenoid diols.
-
Injector and Oven Program: The injector temperature should be set to ensure efficient volatilization of the derivatized analyte (e.g., 250 °C). A temperature gradient for the oven program is necessary to achieve good separation of the various components in the plant extract. A typical program might start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C).
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is the standard for generating mass spectra. For quantification, selected ion monitoring (SIM) mode should be used to enhance sensitivity and selectivity. Characteristic ions for the derivatized this compound would need to be identified from its full-scan mass spectrum.
4. Quantification:
-
Internal Standard: An internal standard (e.g., a structurally similar compound not present in the plant extract, such as a deuterated analog or another monoterpenoid diol) should be added at the beginning of the extraction process to correct for losses during sample preparation and analysis.
-
Calibration Curve: A calibration curve should be prepared using a certified reference standard of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol.
Conclusion
(2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol is a key plant-derived monoterpenoid with significant importance as a biosynthetic precursor to valuable pharmaceutical compounds. While its natural occurrence has been identified in several plant species, further research is needed to quantify its concentration and to develop and validate specific analytical methods for its routine analysis. The methodologies and pathways outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this important phytochemical.
References
The Putative Biosynthesis of 8-Hydroxygeraniol in Cistanche tubulosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cistanche tubulosa is a parasitic desert plant with significant value in traditional medicine. Its diverse phytochemical profile includes a range of bioactive compounds, among which are monoterpenoids and their derivatives. 8-Hydroxygeraniol, a key intermediate in the biosynthesis of iridoids, has been isolated from Cistanche tubulosa[1]. Iridoids are a large group of monoterpenoids with a wide array of pharmacological activities. Understanding the biosynthesis of this compound is therefore crucial for exploring the metabolic pathways of C. tubulosa and for the potential biotechnological production of valuable secondary metabolites. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound in C. tubulosa, drawing on established knowledge of iridoid biosynthesis in other plant species and the available, though limited, data on C. tubulosa itself.
Core Biosynthesis Pathway
The biosynthesis of this compound is an integral part of the larger iridoid biosynthetic pathway. While the specific enzymes have not been fully characterized in Cistanche tubulosa, the pathway can be inferred from extensive research in other iridoid-producing plants, particularly within the order Lamiales. The pathway begins with the universal precursors of all terpenes, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced through the methylerythritol phosphate (MEP) pathway in plastids.
The key steps leading to this compound are as follows:
-
Geranyl Pyrophosphate (GPP) Synthesis: IPP and DMAPP are condensed by the enzyme Geranyl Pyrophosphate Synthase (GPPS) to form geranyl pyrophosphate (GPP), the common precursor for all monoterpenes.
-
Geraniol Formation: GPP is then hydrolyzed by Geraniol Synthase (GES) to produce geraniol.
-
Hydroxylation of Geraniol: The crucial step in the formation of this compound is the regioselective hydroxylation of geraniol at the C8 position. This reaction is catalyzed by a cytochrome P450-dependent monooxygenase known as Geraniol 8-hydroxylase (G8H). In other plants, this enzyme is typically a member of the CYP76 family.[2][3]
Following its formation, this compound is further oxidized by this compound oxidoreductase (8HGO) to 8-oxogeranial, which then undergoes cyclization to form the characteristic iridoid scaffold[4].
Putative Signaling Pathway and Experimental Workflow
Based on the established knowledge of iridoid biosynthesis, we can propose a putative pathway for this compound formation in Cistanche tubulosa. The following diagram illustrates this proposed pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Geraniol hydroxylase and hydroxygeraniol oxidase activities of the CYP76 family of cytochrome P450 enzymes and potential for engineering the early steps of the (seco)iridoid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Functional iridoid synthases from iridoid producing and non-producing Nepeta species (subfam. Nepetoidae, fam. Lamiaceae) [frontiersin.org]
Stereochemistry of 2,6-Dimethyl-2,6-octadiene-1,8-diol Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stereochemistry of 2,6-dimethyl-2,6-octadiene-1,8-diol isomers. It covers their synthesis, spectroscopic characterization, and known biological activities, presenting data in a structured format for easy comparison and use in research and development.
Introduction to 2,6-Dimethyl-2,6-octadiene-1,8-diol Isomers
2,6-Dimethyl-2,6-octadiene-1,8-diol is a monoterpenoid diol with the molecular formula C₁₀H₁₈O₂. The presence of two double bonds at positions 2 and 6, each of which can exist in an E or Z configuration, gives rise to four possible geometric isomers. These are:
-
(2E,6E)-2,6-dimethyl-2,6-octadiene-1,8-diol
-
(2Z,6E)-2,6-dimethyl-2,6-octadiene-1,8-diol
-
(2E,6Z)-2,6-dimethyl-2,6-octadiene-1,8-diol
-
(2Z,6Z)-2,6-dimethyl-2,6-octadiene-1,8-diol
These isomers are of interest due to their presence in various natural sources and their potential biological activities. The stereochemistry of these molecules plays a crucial role in their chemical and biological properties.
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic data for the known isomers of 2,6-dimethyl-2,6-octadiene-1,8-diol.
Table 1: Physicochemical Properties
| Property | (2E,6E)-Isomer | (2Z,6E)-Isomer |
| Molecular Formula | C₁₀H₁₈O₂ | C₁₀H₁₈O₂ |
| Molecular Weight | 170.25 g/mol [1] | 170.25 g/mol |
| CAS Number | 26488-97-1[1] | 32663-40-4 |
| Synonyms | 8-hydroxygeraniol, (6E)-8-hydroxygeraniol[1] | 9-hydroxygeraniol |
Table 2: Spectroscopic Data for (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol
| Type | Data |
| ¹H NMR | Available through Sigma-Aldrich Co. LLC. |
| ¹³C NMR | Available through Sigma-Aldrich Co. LLC. |
| IR | Neat; Available through Sigma-Aldrich Co. LLC. |
| GC-MS | Main library NIST Number: 108009 |
| Kovats Retention Index | Standard polar: 2614, 2627, 2629, 2632, 2640, 2651, 2652[1] |
Experimental Protocols
This section details the methodologies for the synthesis and purification of specific isomers of 2,6-dimethyl-2,6-octadiene-1,8-diol.
Synthesis of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol
The synthesis of the (2E,6E)-isomer can be achieved through the pyrolysis of 2,6-dimethyl-2,3,8-triacetoxyoctane.
Protocol:
-
Pyrolysis: Heat 2,6-dimethyl-2,3,8-triacetoxyoctane to approximately 450°C. This process yields a mixture of intermediates, with trans-2,6-dimethyl-1,3-octadien-8-yl acetate as a major product.
-
Hydrolysis: The resulting acetate intermediate is then hydrolyzed to yield the final diol.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Synthesis of (2Z,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol (8-hydroxynerol)
This isomer can be synthesized from 10-hydroxynerylacetate.[2]
Protocol: [2]
-
Reaction Setup: To a solution of 10-hydroxynerylacetate (Z)-21 (146 mg, 0.69 mmol) in dry methanol (5 mL), add potassium carbonate (114 mg, 0.88 mmol).[2]
-
Reaction Execution: Stir the mixture at room temperature for 4 hours.[2]
-
Work-up: Dilute the reaction mixture with water (5 mL) and extract with diethyl ether (3 x 10 mL).[2]
-
Washing: Wash the combined organic layers successively with 0.5 M HCl (5 mL), saturated NaHCO₃ (5 mL), and brine (5 mL).[2]
-
Drying and Evaporation: Dry the organic solution and evaporate the solvent under reduced pressure.[2]
-
Purification: Purify the crude product (139 mg) by chromatography on silica gel using a hexane:ethyl acetate (1:1) solvent system to obtain (E,Z)-2,6-dimethylocta-2,6-dien-1,8-diol as a colorless oil (86 mg, 0.50 mmol, 73% yield).[2]
Biological Activity and Signaling Pathways
The trans,trans-(or (2E,6E))-isomer of 2,6-dimethyl-2,6-octadiene-1,8-diol has been reported to exhibit antimicrobial and antioxidant properties. While the precise signaling pathways are a subject of ongoing research, the proposed mechanisms of action provide a basis for further investigation.
Antimicrobial Activity
The antimicrobial effect is believed to stem from the disruption of microbial cell membrane integrity, which leads to cell lysis. This mechanism is common for various terpenoids and is a promising area for the development of new antimicrobial agents.
Antioxidant Activity
The antioxidant activity is attributed to the molecule's ability to scavenge free radicals and inhibit lipid peroxidation. This is a key feature of many natural products and is relevant for counteracting oxidative stress in biological systems.
Putative Signaling Pathway Modulation
It has been suggested that trans,trans-2,6-dimethyl-2,6-octadiene-1,8-diol may modulate signaling pathways involved in inflammation and oxidative stress. Given the known activities of other monoterpenoid diols, a plausible target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.
Below is a conceptual diagram illustrating the potential inhibitory effect of (2E,6E)-2,6-dimethyl-2,6-octadiene-1,8-diol on the NF-κB signaling pathway.
Caption: Potential inhibition of the NF-κB signaling pathway.
Conclusion
The stereoisomers of 2,6-dimethyl-2,6-octadiene-1,8-diol represent a promising class of compounds for further investigation. The (2E,6E)-isomer, in particular, has demonstrated biological activities that warrant further exploration for applications in drug development, particularly in the areas of antimicrobial and anti-inflammatory therapies. Future research should focus on the stereoselective synthesis of all isomers, detailed spectroscopic characterization, and comprehensive biological evaluation to elucidate their structure-activity relationships and full therapeutic potential.
References
An In-depth Technical Guide to 8-Hydroxygeraniol: Physical and Chemical Properties, Synthesis, and Biosynthetic Role
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxygeraniol is a naturally occurring acyclic monoterpenoid that serves as a crucial intermediate in the biosynthesis of a vast array of valuable secondary metabolites, most notably the monoterpene indole alkaloids (MIAs). The structural complexity and significant pharmacological activities of MIAs, which include well-known drugs like vincristine and quinine, underscore the importance of understanding the chemistry and biology of their precursors. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed experimental protocol for its chemical synthesis, and its pivotal role in the intricate biosynthetic pathways leading to medicinally important compounds.
Physical and Chemical Properties
This compound is a light yellow oil under standard conditions.[1] Its chemical structure features a C10 carbon skeleton with two hydroxyl groups and two carbon-carbon double bonds. The IUPAC name for this compound is (2E,6E)-2,6-dimethylocta-2,6-diene-1,8-diol.
Tabulated Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O₂ | [2] |
| Molecular Weight | 170.249 g/mol | [3] |
| Appearance | Light yellow oil | [1] |
| Boiling Point | 288.8 °C at 760 mmHg | [3] |
| Density | 0.97 g/cm³ | [3] |
| Flash Point | 133.5 °C | [3] |
| Melting Point | Not reported in the searched literature. | |
| Solubility | Soluble in diethyl ether, ethyl acetate, and dichloromethane. | [1][4] |
Spectral Data
The structural elucidation of this compound is supported by a range of spectroscopic techniques. The following tables summarize the key spectral data.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 5.41–5.34 | m | 2H | |
| 4.14 | d | 6.9 | 2H |
| 3.98 | s | 2H | |
| 2.17 | dt | 7.5, 7.1 | 2H |
| 2.09–2.04 | m | 2H | |
| 1.67 | s | 3H | |
| 1.65 | s | 3H | |
| 1.44 | br s | 2H |
(500 MHz, CDCl₃)[1]
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 139.1 | |
| 135.3 | |
| 125.6 | |
| 123.9 | |
| 68.9 | |
| 59.4 | |
| 39.1 | |
| 25.8 | |
| 16.3 | |
| 13.8 |
(125 MHz, CDCl₃)[1]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Description |
| 3307 | O-H stretch |
| 2916, 2859 | C-H stretch |
| 1669 | C=C stretch |
(Film)[1]
High-Resolution Mass Spectrometry (HRMS)
| Technique | Calculated m/z | Found m/z | Ion |
| APCI | 171.1380 | 171.1375 | [M + H]⁺ |
[1]
Experimental Protocols
Chemical Synthesis of this compound
A convenient and scalable two-step synthesis of this compound from geranyl acetate has been reported.[1][5][6] The process involves a regioselective allylic oxidation followed by deacetylation.
Step 1: Synthesis of 8-Hydroxygeranyl Acetate
This step involves the selenium dioxide-catalyzed oxidation of geranyl acetate.
Materials:
-
Geranyl acetate
-
Selenium dioxide (SeO₂)
-
tert-Butyl hydroperoxide (t-BuOOH) solution (5.5 M in decane)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Under a nitrogen atmosphere, a flame-dried round-bottom flask is charged with selenium dioxide (0.4 equivalents).
-
Dichloromethane is added, followed by geranyl acetate (1 equivalent) and tert-butyl hydroperoxide solution (3.1 equivalents).
-
The reaction mixture is stirred at 23 °C for 1.5 hours.
-
The reaction is quenched by the addition of deionized water, brine, and ethyl acetate.
-
The mixture is transferred to a separatory funnel, and the layers are separated.
-
The organic layer is washed successively with a deionized water/brine mixture, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure to yield crude 8-hydroxygeranyl acetate.
Step 2: Synthesis of this compound
This step involves the deacetylation of 8-hydroxygeranyl acetate.
Materials:
-
8-Hydroxygeranyl acetate
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Diethyl ether
-
0.5 M aqueous Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried round-bottom flask is charged with 8-hydroxygeranyl acetate (1 equivalent) and methanol.
-
Potassium carbonate (1.2 equivalents) is added in one portion.
-
The mixture is stirred at 23 °C for 2.5 hours.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in deionized water and transferred to a separatory funnel.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed successively with 0.5 M aqueous HCl, saturated aqueous NaHCO₃, brine, and deionized water.
-
The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography (1:1 hexanes/EtOAc) to afford this compound as a light yellow oil.[1]
Mandatory Visualizations
Experimental Workflow for the Synthesis of this compound
Biosynthetic Pathway of Strictosidine from Geraniol
This compound is a key intermediate in the biosynthesis of strictosidine, the universal precursor to all monoterpene indole alkaloids.[7] The pathway begins with the hydroxylation of geraniol.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound, a comprehensive experimental protocol for its synthesis, and its significant role as a biosynthetic precursor. The provided data and methodologies are intended to be a valuable resource for researchers in the fields of natural product chemistry, synthetic biology, and drug development. The continued exploration of this compound and its downstream pathways holds immense potential for the discovery and sustainable production of novel, life-saving therapeutics.
References
- 1. Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Hydroxy geraniol [webbook.nist.gov]
- 3. MOLBASE [key.molbase.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. Engineered Production of Strictosidine and Analogs in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
8-hydroxygeraniol CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 8-hydroxygeraniol, a pivotal intermediate in the biosynthesis of valuable monoterpene indole alkaloids (MIAs). This document details its chemical properties, synthesis, biosynthetic pathway, and relevant experimental protocols.
Core Chemical and Physical Data
This compound is a monoterpenoid alcohol that serves as a crucial precursor in the intricate biosynthetic pathways of numerous pharmaceutically important compounds.
| Property | Value | Reference |
| CAS Number | 26488-97-1 | [1] |
| Molecular Formula | C₁₀H₁₈O₂ | [1] |
| Molar Mass | 170.25 g/mol | [1] |
| IUPAC Name | (2E,6E)-2,6-dimethylocta-2,6-diene-1,8-diol | [1] |
| Synonyms | 10-hydroxygeraniol | [1] |
Biosynthesis of this compound
This compound is a key intermediate in the biosynthesis of secologanin, a gateway molecule to the vast family of terpene indole alkaloids.[1] The formation of this compound begins with geraniol, which is produced from the isoprenoid pathway.
The biosynthesis of this compound and its subsequent conversion are catalyzed by two key enzymes:
-
Geraniol 8-hydroxylase : This enzyme hydroxylates geraniol at the C8 position to form this compound.
-
This compound dehydrogenase : This enzyme oxidizes this compound to 8-oxogeranial, which then proceeds through several steps to form secologanin. This dehydrogenase utilizes NADP+ as a cofactor and contains zinc ions (Zn²⁺).[1]
Experimental Protocols
Chemical Synthesis of this compound from Geranyl Acetate
A common laboratory-scale synthesis of this compound involves the oxidation of geranyl acetate followed by deacetylation.
Materials:
-
Geranyl acetate
-
Selenium dioxide (SeO₂)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Oxidation of Geranyl Acetate:
-
Dissolve geranyl acetate in dichloromethane.
-
Add selenium dioxide to the solution and stir at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 8-hydroxygeranyl acetate.
-
-
Deacetylation to this compound:
-
Dissolve the purified 8-hydroxygeranyl acetate in methanol.
-
Add potassium carbonate and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over magnesium sulfate.
-
Filter and concentrate the solution to obtain crude this compound.
-
Purify the final product by flash column chromatography on silica gel.
-
Enzymatic Assay for this compound Dehydrogenase
The activity of this compound dehydrogenase can be determined by monitoring the reduction of NADP⁺ to NADPH at 340 nm.
Materials:
-
Purified this compound dehydrogenase
-
This compound
-
NADP⁺
-
Buffer solution (e.g., Tris-HCl, pH 8.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the buffer, NADP⁺, and this compound in a cuvette.
-
Initiate the reaction by adding the enzyme solution.
-
Immediately measure the increase in absorbance at 340 nm over time.
-
The rate of NADPH formation is proportional to the enzyme activity.
-
Enzyme kinetics (Kₘ and Vₘₐₓ) can be determined by measuring the initial reaction rates at varying substrate concentrations.
Analytical Characterization
The identity and purity of synthesized this compound can be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Characteristic peaks for vinyl protons, methylene protons adjacent to hydroxyl groups, and methyl protons. |
| ¹³C NMR | Resonances corresponding to olefinic carbons, carbons bearing hydroxyl groups, and methyl carbons. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the mass of this compound, along with characteristic fragmentation patterns. |
| Purity (HPLC/GC) | A single major peak indicating high purity. |
References
An In-depth Technical Guide on the Solubility of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol. Due to the limited availability of public data on the solubility of this specific compound, this document focuses on the standardized experimental protocols for determining its solubility in various solvents, empowering researchers to generate reliable data.
Introduction
(2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol is a diol with potential applications in various fields of chemical research and development. Understanding its solubility is a critical first step in the design of formulations, the development of purification methods, and for its use in various assays. Solubility, a fundamental physicochemical property, significantly influences the bioavailability of potential drug candidates.[1] This guide outlines the current state of knowledge and provides detailed methodologies for its empirical determination.
Solubility Data
| Solvent | Temperature (°C) | Solubility | Data Type |
| Water | 25 | 534.7 mg/L | Estimated (for (2Z,6E) isomer)[2][3] |
| Ethanol | - | Data not available | - |
| Methanol | - | Data not available | - |
| Acetone | - | Data not available | - |
| Dimethyl Sulfoxide (DMSO) | - | Data not available | - |
| Ethyl Acetate | - | Data not available | - |
Note: The provided water solubility value is an estimation for a geometric isomer and should be used with caution. Experimental verification is highly recommended.
Experimental Protocols
Given the scarcity of data, experimental determination of solubility is essential. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability.[4]
Shake-Flask Method for Thermodynamic Solubility Determination
This method is based on achieving equilibrium between the solid compound and its saturated solution.
Principle: An excess amount of the solid compound is added to a specific solvent and agitated until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined, representing the thermodynamic solubility.
Apparatus and Reagents:
-
(2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol (solid)
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Vials or flasks with screw caps
-
Orbital shaker or agitator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification.
Procedure:
-
Preparation: Add an excess amount of solid (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol to a vial. The excess should be sufficient to ensure that a solid phase remains at equilibrium.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours).[4] The duration may need to be determined empirically.
-
Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC. A calibration curve with known concentrations of the compound should be used for accurate quantification.
-
Data Reporting: The solubility is reported in units such as mg/mL, µg/mL, or mol/L.
Alternative Method: Potentiometric Titration
For ionizable compounds, potentiometric titration can be a rapid and reliable method to determine the pH-solubility profile.[1][5][6][7][8]
Principle: This method involves titrating a solution of the compound with an acid or base and monitoring the pH. The point at which the compound precipitates can be used to calculate the intrinsic solubility. This technique is particularly useful for compounds with acidic or basic functional groups.[1][5][6][7][8]
Mandatory Visualizations
Experimental Workflow for Shake-Flask Solubility Determination
Caption: Workflow for the Shake-Flask Solubility Method.
Conclusion
While specific solubility data for (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol remains to be broadly published, this guide provides the necessary framework for its determination. The shake-flask method offers a robust and reliable approach for obtaining thermodynamic solubility, which is a cornerstone for further research and development. Accurate and reproducible solubility data generated through these standardized protocols will be invaluable for the scientific community working with this compound.
References
- 1. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (Z,E)-2,6-dimethyl-2,6-octadiene-1,8-diol [flavscents.com]
- 3. (Z,E)-2,6-dimethyl-2,6-octadiene-1,8-diol, 32663-40-4 [thegoodscentscompany.com]
- 4. google.com [google.com]
- 5. DSpace [kops.uni-konstanz.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note and Protocol: Synthesis of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol from Geranyl Acetate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol, also known as 8-hydroxygeraniol, from geranyl acetate. The synthesis is a convenient two-step process involving a regioselective selenium dioxide-promoted oxidation followed by a straightforward deacetylation. This method is scalable and provides a reliable means to produce multigram quantities of the target diol, which is a key biosynthetic precursor to monoterpene indole alkaloids.[1][2][3]
Introduction
(2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol is a monoterpenoid of significant interest in synthetic and medicinal chemistry. It serves as an early biosynthetic precursor to a vast array of monoterpene indole alkaloids, including medicinally important compounds like vinblastine and strychnine.[1] The protocol detailed herein is based on an operationally simple and efficient conversion of commercially available geranyl acetate to the target diol.[1][2]
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
Step 1: Oxidation of Geranyl Acetate: Geranyl acetate is subjected to a selenium dioxide-promoted allylic oxidation to introduce a hydroxyl group at the C8 position, yielding 8-hydroxygeranyl acetate.
-
Step 2: Deacetylation of 8-Hydroxygeranyl Acetate: The intermediate acetate is then hydrolyzed to afford the final product, (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Geranyl Acetate | SeO₂, tert-butyl hydroperoxide | Dichloromethane (CH₂Cl₂) | 23 | 1.5 | 8-Hydroxygeranyl Acetate | 64 |
| 2 | 8-Hydroxygeranyl Acetate | Potassium Carbonate (K₂CO₃) | Methanol (MeOH) | 23 | 2.5 | (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol | 83 |
Table 2: Physicochemical and Spectroscopic Data of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol
| Property | Value |
| IUPAC Name | (2E,6E)-2,6-dimethylocta-2,6-diene-1,8-diol[4][5] |
| Molecular Formula | C₁₀H₁₈O₂[4][5] |
| Molar Mass | 170.25 g/mol [4][5] |
| Appearance | Colorless oil[6] |
| CAS Number | 26488-97-1[4][5] |
Experimental Protocols
Step 1: Synthesis of 8-Hydroxygeranyl Acetate
This procedure is adapted from the method described by Garg and coworkers.[1][2][6]
Materials:
-
Geranyl acetate
-
Selenium dioxide (SeO₂)
-
tert-Butyl hydroperoxide solution (5.5 M in decane)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add selenium dioxide (0.4 equivalents).
-
Add dichloromethane to the flask via cannula.
-
Add geranyl acetate (1.0 equivalent) to the stirred suspension.
-
Add tert-butyl hydroperoxide solution (3.1 equivalents) dropwise via syringe.
-
Stir the reaction mixture at 23 °C for 1.5 hours.
-
Upon completion, quench the reaction by adding water and ethyl acetate.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford 8-hydroxygeranyl acetate as a colorless oil.
Step 2: Synthesis of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol
This procedure describes the deacetylation of 8-hydroxygeranyl acetate.[1][2][6]
Materials:
-
8-Hydroxygeranyl acetate
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
Procedure:
-
Charge a round-bottom flask with 8-hydroxygeranyl acetate (1.0 equivalent) and methanol.
-
Add potassium carbonate (1.2 equivalents) to the solution in one portion.
-
Stir the mixture at 23 °C for 2.5 hours.
-
After the reaction is complete, concentrate the mixture on a rotary evaporator to remove the methanol.
-
Partition the residue between ethyl acetate and water.
-
Separate the layers and wash the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol.
Visualizations
Caption: Reaction scheme for the synthesis of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol.
Caption: Experimental workflow for the two-step synthesis.
References
- 1. Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of this compound Published in Organic Syntheses — Garg Lab [garg.chem.ucla.edu]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. 2,6-Dimethyl-2,6-octadiene-1,8-diol, (2E,6E)- | C10H18O2 | CID 5363397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
Enzymatic Synthesis of 8-Hydroxygeraniol: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Hydroxygeraniol is a critical monoterpenoid intermediate in the biosynthesis of numerous valuable natural products, including the anticancer agent paclitaxel and various monoterpenoid indole alkaloids. Its targeted synthesis is of significant interest for the pharmaceutical and biotechnology industries. This document provides a detailed experimental protocol for the enzymatic synthesis of this compound utilizing a recombinant cytochrome P450 monooxygenase system. The protocol outlines the heterologous expression of geraniol 8-hydroxylase (G8H) and its redox partner, cytochrome P450 reductase (CPR), in Escherichia coli, followed by an in vitro enzymatic assay for the production of this compound from geraniol. This application note serves as a comprehensive guide for researchers seeking to establish a reliable and efficient enzymatic synthesis of this key biosynthetic precursor.
Introduction
The hydroxylation of geraniol at the C8 position to form this compound is a key committed step in the biosynthesis of a diverse array of bioactive terpenoids.[1] In nature, this reaction is catalyzed by a specific class of cytochrome P450 enzymes known as geraniol 8-hydroxylases (G8H). These enzymes require a redox partner, typically a cytochrome P450 reductase (CPR), to transfer electrons from the cofactor NADPH, which are necessary for the monooxygenase activity.[2] The enzymatic approach to synthesizing this compound offers high specificity and avoids the use of harsh reagents often associated with chemical synthesis. This protocol is based on the functional expression of a geraniol 8-hydroxylase from Croton stellatopilosus (CYP76F45) and its corresponding CPR in E. coli.[3]
Signaling Pathway: Monoterpenoid Indole Alkaloid Biosynthesis
The enzymatic synthesis of this compound is an initial and crucial step in the complex biosynthetic pathway of monoterpenoid indole alkaloids (MIAs). The following diagram illustrates the initial stages of this pathway, highlighting the role of geraniol 8-hydroxylase.
Caption: Biosynthetic pathway from Geranyl Diphosphate to Secologanin.
Experimental Workflow
The overall experimental workflow for the enzymatic synthesis of this compound is depicted in the following diagram. It encompasses the co-expression of the enzymes, their isolation from the bacterial host, the enzymatic reaction, and the final product analysis.
Caption: Experimental workflow for this compound synthesis.
Data Presentation
| Parameter | Value | Reference |
| Enzyme System | CYP76F45 (G8H) and CPR I from C. stellatopilosus | Sintupachee et al., 2015[3] |
| Expression Host | Escherichia coli BL21(DE3) | Sintupachee et al., 2015[3] |
| Substrate | Geraniol | Sintupachee et al., 2015[3] |
| Cofactor | NADPH | Sintupachee et al., 2015[3] |
| Reaction Buffer | 50 mM Potassium Phosphate, pH 7.4 | (General P450 assay condition) |
| Reaction Temperature | 30°C | (General P450 assay condition) |
| Incubation Time | 1 hour | (Typical in vitro P450 assay duration) |
| Product | This compound | Sintupachee et al., 2015[3] |
| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) | (Standard for terpene analysis) |
| Substrate Specificity | Sintupachee et al., 2015[3] | |
| Geraniol (GOH) | 54% (relative preference) | Sintupachee et al., 2015[3] |
| Farnesol (FOH) | 46% (relative preference) | Sintupachee et al., 2015[3] |
Experimental Protocols
1. Heterologous Expression of Geraniol 8-Hydroxylase and CPR
This protocol describes the co-expression of the cytochrome P450 (G8H) and its reductase (CPR) in E. coli.
-
Materials:
-
E. coli BL21(DE3) competent cells
-
Expression vector (e.g., pET series) containing the G8H gene (e.g., CYP76F45)
-
Co-expression vector (e.g., pACYC series) containing the CPR gene
-
Luria-Bertani (LB) medium
-
Appropriate antibiotics (e.g., ampicillin and chloramphenicol)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
-
Procedure:
-
Co-transform E. coli BL21(DE3) competent cells with the G8H and CPR expression plasmids using a standard heat-shock protocol.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate a larger volume of LB medium (e.g., 1 L) with antibiotics.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance protein folding and solubility.
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C until further use.
-
2. Preparation of Microsomal Fraction
As cytochrome P450s are often membrane-bound, the microsomal fraction containing the expressed enzymes is prepared.
-
Materials:
-
Cell pellet from the expression step
-
Lysis buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA, 0.5 mM DTT, and 20% glycerol)
-
Lysozyme
-
DNase I
-
Ultracentrifuge
-
-
Procedure:
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice.
-
Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 10 minutes to reduce the viscosity of the lysate.
-
Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1-2 hours at 4°C to pellet the microsomal membranes.
-
Discard the supernatant and resuspend the microsomal pellet in a minimal volume of lysis buffer. The protein concentration of the microsomal fraction should be determined using a standard protein assay (e.g., Bradford assay).
-
3. In Vitro Enzymatic Synthesis of this compound
This protocol outlines the enzymatic reaction for the conversion of geraniol to this compound.
-
Materials:
-
Microsomal fraction containing G8H and CPR
-
Geraniol stock solution (e.g., in ethanol or DMSO)
-
NADPH stock solution (freshly prepared)
-
Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
Ethyl acetate
-
-
Procedure:
-
Set up the reaction mixture in a microcentrifuge tube:
-
Microsomal fraction (e.g., 50-100 µg of total protein)
-
Reaction buffer to a final volume of 200 µL
-
Geraniol to a final concentration of 50-200 µM
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Incubate the reaction at 30°C for 1 hour with gentle shaking.
-
Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously to extract the product.
-
Centrifuge the mixture to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Repeat the extraction of the aqueous phase with another volume of ethyl acetate and combine the organic layers.
-
Evaporate the ethyl acetate under a gentle stream of nitrogen or in a vacuum concentrator.
-
Resuspend the dried extract in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.
-
4. Product Analysis by GC-MS
The identification and quantification of the synthesized this compound are performed using Gas Chromatography-Mass Spectrometry.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column for terpene analysis (e.g., HP-5MS)
-
-
Procedure:
-
Inject a small volume (e.g., 1 µL) of the resuspended extract into the GC-MS.
-
Set the GC oven temperature program to separate geraniol and this compound. A typical program might be: initial temperature of 60°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.
-
Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard.
-
Quantify the amount of this compound produced by creating a standard curve with known concentrations of the authentic standard.
-
Conclusion
This application note provides a detailed framework for the enzymatic synthesis of this compound. By following the outlined protocols for enzyme expression, preparation, and in vitro reaction, researchers can reliably produce this important biosynthetic intermediate. The provided diagrams and data table offer a clear overview of the process and expected outcomes. This methodology serves as a valuable tool for researchers in natural product synthesis, metabolic engineering, and drug development, enabling further exploration and utilization of the vast chemical diversity originating from this compound.
References
- 1. Precursor feeding studies and molecular characterization of geraniol synthase establish the limiting role of geraniol in monoterpene indole alkaloid biosynthesis in Catharanthus roseus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Geraniol hydroxylase and hydroxygeraniol oxidase activities of the CYP76 family of cytochrome P450 enzymes and potential for engineering the early steps of the (seco)iridoid pathway [pmiscience.com]
- 3. research.regionh.dk [research.regionh.dk]
Application Note: Quantification of 8-Hydroxygeraniol in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed methodology for the quantification of 8-hydroxygeraniol in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol covers sample preparation, HPLC analysis, and method validation. Representative data is presented in a tabular format, and the experimental workflow is visualized using a diagram. This application note serves as a comprehensive guide for researchers involved in the analysis of this bioactive monoterpenoid.
Introduction
This compound is a key intermediate in the biosynthesis of various monoterpene indole alkaloids, which are of significant interest in the pharmaceutical industry due to their wide range of biological activities. Accurate quantification of this compound in plant extracts is crucial for understanding its biosynthetic pathways, quality control of herbal products, and for the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of phytochemicals in complex plant matrices.[1][2][3][4] This application note details a reliable HPLC method for the determination of this compound.
Experimental Protocols
Plant Material and Extraction
A generalized protocol for the extraction of this compound from plant material is provided below. The specific plant part (e.g., leaves, flowers, roots) and drying conditions may need to be optimized depending on the plant species.
Protocol: Extraction of this compound from Plant Material
-
Sample Preparation: Air-dry the plant material in the shade to a constant weight. Grind the dried material into a fine powder using a mechanical grinder.
-
Extraction Solvent: Use methanol or ethanol as the extraction solvent.
-
Extraction Procedure:
-
Weigh 10 g of the powdered plant material and place it in a flask.
-
Add 100 mL of the extraction solvent.
-
Sonicate the mixture for 30 minutes at room temperature.
-
Macerate the mixture for 24 hours at room temperature with occasional shaking.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
-
Sample for HPLC: Dissolve a known amount of the dried extract in the HPLC mobile phase to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Analysis
The following HPLC conditions are recommended for the analysis of this compound.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution with: A: 0.1% Formic acid in Water B: Acetonitrile |
| Gradient Program | 0-5 min: 10% B 5-20 min: 10-60% B 20-25 min: 60-90% B 25-30 min: 90% B 30-35 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV-Vis Diode Array Detector (DAD) at 215 nm |
| Reference Standard | This compound (purity >98%) |
Method Validation
For accurate and reliable quantification, the HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[5]
Protocol: HPLC Method Validation
-
Linearity: Prepare a series of standard solutions of this compound in the mobile phase at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Inject each concentration in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be >0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ from the calibration curve using the following equations:
-
LOD = 3.3 × (Standard Deviation of the Response / Slope of the Calibration Curve)
-
LOQ = 10 × (Standard Deviation of the Response / Slope of the Calibration Curve)
-
-
Precision: Assess the precision of the method by analyzing six replicate injections of a standard solution at a known concentration on the same day (intra-day precision) and on three different days (inter-day precision). The relative standard deviation (RSD) should be less than 2%.
-
Accuracy: Determine the accuracy by performing a recovery study. Spike a known amount of the this compound standard into a pre-analyzed plant extract sample at three different concentration levels. The recovery should be within the range of 98-102%.
-
Robustness: Evaluate the robustness by making small, deliberate variations in the method parameters, such as the mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).
Data Presentation
The quantitative data for this compound in different hypothetical plant extracts is summarized in the table below. This table serves as a template for presenting experimental results.
Table 2: Quantification of this compound in Various Plant Extracts
| Plant Species | Plant Part | Extraction Solvent | This compound Content (mg/g of dry extract) ± SD |
| Catharanthus roseus | Leaves | Methanol | 1.25 ± 0.08 |
| Vinca minor | Whole Plant | Ethanol | 0.89 ± 0.05 |
| Rauwolfia serpentina | Roots | Methanol | 0.54 ± 0.03 |
| Tabernaemontana divaricata | Leaves | Ethanol | 1.02 ± 0.07 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualization
Experimental Workflow
The overall workflow for the quantification of this compound in plant extracts is depicted in the following diagram.
Caption: Experimental workflow for this compound quantification.
Logical Relationship for Quantification
The logical relationship for calculating the concentration of this compound based on the HPLC data is illustrated below.
Caption: Logic for calculating this compound concentration.
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the quantification of this compound in plant extracts. Adherence to the detailed protocols for sample preparation, HPLC analysis, and method validation will ensure the generation of accurate and reproducible results, which are essential for research and development in the fields of phytochemistry and drug discovery.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. phcogres.com [phcogres.com]
Metabolic Engineering of Yeast for 8-Hydroxygeraniol Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the metabolic engineering of Saccharomyces cerevisiae for the production of 8-hydroxygeraniol, a valuable monoterpenoid intermediate in the synthesis of various pharmaceuticals and specialty chemicals.
Introduction
This compound is a key precursor in the biosynthesis of monoterpenoid indole alkaloids (MIAs), a class of compounds with significant therapeutic properties. Traditional production of this compound relies on extraction from plant sources, which is often inefficient and unsustainable. Metabolic engineering of microbial hosts, particularly the yeast Saccharomyces cerevisiae, offers a promising alternative for the scalable and cost-effective production of this valuable chemical. This document outlines the key metabolic engineering strategies, provides detailed experimental protocols, and presents quantitative data from engineered yeast strains.
Metabolic Engineering Strategies
The efficient biosynthesis of this compound in yeast requires the introduction of a heterologous pathway and the optimization of native yeast metabolism to enhance the precursor supply. The core strategy involves a two-step conversion from the central metabolite geranyl pyrophosphate (GPP).
-
Expression of Geraniol Synthase (GES): GPP is converted to geraniol by the enzyme geraniol synthase. The gene encoding GES is typically sourced from plants such as Ocimum basilicum (sweet basil).
-
Expression of Geraniol 8-Hydroxylase (G8H): Geraniol is then hydroxylated at the C8 position to yield this compound. This reaction is catalyzed by a cytochrome P450 enzyme, geraniol 8-hydroxylase. A crucial component for the activity of G8H is the co-expression of a compatible cytochrome P450 reductase (CPR), which facilitates electron transfer.
Key Metabolic Modifications to Enhance Production:
-
Increasing GPP Availability:
-
Engineering Farnesyl Pyrophosphate Synthase (FPPS): The native yeast enzyme Erg20p (FPPS) primarily produces farnesyl pyrophosphate (FPP). Engineering Erg20p can shift its specificity towards the production of GPP, the direct precursor for monoterpenoids.
-
Overexpression of tHMG1: Overexpression of a truncated version of HMG-CoA reductase (tHMG1), a key enzyme in the mevalonate (MVA) pathway, increases the overall flux towards isoprenoid precursors.
-
-
Optimizing G8H and CPR Activity:
-
Enzyme Selection: Screening for highly active G8H and CPR enzymes from different plant sources is critical. For instance, G8H from Lonicera japonica (LjG8H) paired with a truncated CPR from Arabidopsis thaliana (tATR1) has shown improved performance over the commonly used Catharanthus roseus enzymes.[1]
-
Endoplasmic Reticulum (ER) Engineering: Since G8H is a membrane-bound protein localized to the ER, engineering the ER to increase its volume and protein folding capacity can enhance the functional expression of G8H.
-
-
Enhancing Cofactor Supply: The hydroxylation reaction catalyzed by G8H requires NADPH as a cofactor. Increasing the intracellular pool of NADPH can significantly boost this compound production.
-
Eliminating Competing Pathways: Deleting genes encoding enzymes that convert this compound into downstream products, such as alcohol dehydrogenase (ADH6) and an aldo-keto reductase (ARI1), can prevent product loss and increase the final titer.[2]
Data Presentation
The following tables summarize the quantitative data on geraniol and this compound production in various engineered S. cerevisiae strains.
Table 1: Geraniol Production in Engineered S. cerevisiae
| Strain Description | Key Genetic Modifications | Geraniol Titer (mg/L) | Reference |
| Engineered Wine Yeast | Wild-type FPPS, integrated GES | High production (specifics not quantified) | [1] |
| Engineered Laboratory Strain | Engineered FPPS (increased GPP release), expressed GES | Strong increase (specifics not quantified) | [1] |
Table 2: Stepwise Improvement of this compound Production in Engineered S. cerevisiae
| Strain | Key Genetic Modifications | This compound Titer (mg/L) in Shake Flask |
| Base Strain | Expression of geraniol synthase | - |
| Strain 1 | + Optimized G8H and CPR expression | Increased production |
| Strain 2 | + Endoplasmic Reticulum (ER) engineering | 158.1 |
| Strain 3 | + Deletion of ADH6 and ARI1 | 238.9 |
| Optimized Strain (Fed-batch) | All modifications with optimized fermentation | >1000 |
Data in Table 2 is sourced from a study on systematic engineering to enhance this compound production.[1][2]
Visualizations
Signaling Pathways
Caption: Engineered metabolic pathway for this compound production in yeast.
Experimental Workflow
Caption: General experimental workflow for this compound production.
Experimental Protocols
Yeast Transformation Protocol (Lithium Acetate/PEG Heat Shock)
This protocol is for the transformation of plasmid DNA into S. cerevisiae.
Materials:
-
Yeast strain to be transformed
-
YPD or appropriate synthetic dropout (SD) medium
-
Plasmid DNA (100-500 ng)
-
1 M Lithium Acetate (LiOAc), pH 7.5
-
50% (w/v) Polyethylene Glycol (PEG), MW 3350
-
10 mg/mL single-stranded carrier DNA (e.g., salmon sperm DNA)
-
Sterile deionized water
-
Selective agar plates
Procedure:
-
Inoculate a single yeast colony into 5 mL of YPD or SD medium and grow overnight at 30°C with shaking (200-250 rpm).
-
In the morning, dilute the overnight culture into 50 mL of fresh medium to an OD600 of ~0.2.
-
Grow the culture at 30°C with shaking to an OD600 of 0.6-0.8 (log phase).
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cell pellet with 25 mL of sterile water and centrifuge again.
-
Resuspend the cells in 1 mL of 100 mM LiOAc and transfer to a microfuge tube. Centrifuge for 30 seconds and discard the supernatant.
-
Prepare the transformation mix for each transformation:
-
240 µL of 50% PEG
-
36 µL of 1 M LiOAc
-
25 µL of 10 mg/mL single-stranded carrier DNA (boil for 5 minutes and chill on ice immediately before use)
-
50 µL of plasmid DNA and sterile water
-
-
Resuspend the cell pellet in the transformation mix.
-
Incubate at 42°C for 40-60 minutes (heat shock).
-
Centrifuge at 8,000 x g for 1 minute and remove the supernatant.
-
Resuspend the cell pellet in 1 mL of sterile water.
-
Plate 100-200 µL of the cell suspension onto selective agar plates.
-
Incubate the plates at 30°C for 2-4 days until colonies appear.
Shake-Flask Fermentation Protocol
This protocol is for the small-scale production of this compound in shake flasks.
Materials:
-
Engineered S. cerevisiae strain
-
Synthetic complete (SC) medium with appropriate auxotrophic selection
-
2% (w/v) glucose or a mixture of glucose and galactose if using galactose-inducible promoters
-
Baffled shake flasks
-
Incubator shaker
Procedure:
-
Inoculate a single colony of the engineered yeast strain into 5 mL of selective SC medium and grow overnight at 30°C with shaking.
-
Use the overnight culture to inoculate 50 mL of fresh selective SC medium in a 250 mL baffled shake flask to a starting OD600 of ~0.1.
-
Incubate at 30°C with shaking at 200-250 rpm for 48-96 hours.
-
(Optional) If using an inducible promoter, add the inducing agent (e.g., galactose) when the culture reaches a specific OD600 (e.g., 1.0).
-
(Optional for volatile compounds) To prevent product evaporation, a two-phase fermentation can be performed by adding an organic solvent overlay (e.g., dodecane) to the culture medium.
-
Collect samples at desired time points for OD600 measurement and product analysis.
Product Extraction and Quantification Protocol (GC-MS)
This protocol describes the extraction of this compound from the yeast culture and its quantification by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Yeast culture
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Internal standard (e.g., undecane or another suitable hydrocarbon)
-
GC-MS system with a suitable capillary column (e.g., HP-5ms)
Procedure:
Extraction:
-
Take a 1 mL sample of the yeast culture.
-
Add 1 mL of ethyl acetate containing a known concentration of the internal standard.
-
Vortex vigorously for 5 minutes to extract the products.
-
Centrifuge at 13,000 x g for 10 minutes to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer to a new tube.
-
Dry the organic extract with a small amount of anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
GC-MS Analysis:
-
Injection: Inject 1 µL of the extract into the GC-MS system.
-
GC Conditions (Example):
-
Inlet temperature: 250°C
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm)
-
Carrier gas: Helium, constant flow
-
Oven program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
-
MS Conditions (Example):
-
Ion source temperature: 230°C
-
Quadrupole temperature: 150°C
-
Scan mode: Full scan (m/z 40-500)
-
-
Quantification: Identify the peaks for this compound and the internal standard based on their retention times and mass spectra. Quantify the concentration of this compound by comparing its peak area to that of the internal standard and using a standard curve.
Conclusion
The metabolic engineering of Saccharomyces cerevisiae provides a powerful and sustainable platform for the production of this compound. By implementing the strategies and protocols outlined in this document, researchers can develop high-producing yeast strains, contributing to the advancement of pharmaceutical and specialty chemical manufacturing. The combination of rational metabolic engineering, screening of superior enzymes, and optimization of fermentation conditions is key to achieving industrially relevant titers of this compound.
References
Protocol for the Isolation and Purification of 8-Hydroxygeraniol from Natural Sources
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Hydroxygeraniol is a key acyclic monoterpenoid that serves as a crucial intermediate in the biosynthesis of various valuable secondary metabolites in plants, most notably the terpenoid indole alkaloids (TIAs). Prominent TIAs, such as vinblastine and vincristine, are indispensable chemotherapeutic agents, highlighting the significance of understanding and accessing their biosynthetic precursors. This compound is naturally present in a variety of medicinal plants, including Vervain (Verbena officinalis) and Rockrose (Cistus creticus). The isolation and purification of this compound from these natural sources are essential for downstream applications, including structural elucidation, pharmacological screening, and as a starting material for semi-synthetic processes.
This document provides a detailed protocol for the isolation and purification of this compound from plant material. The methodology is based on established principles of natural product chemistry, employing solvent extraction followed by column chromatography for purification.
Materials and Methods
Plant Material
Fresh or air-dried aerial parts (leaves and stems) of Verbena officinalis or Cistus creticus can be used as the source material. The concentration of this compound may vary depending on the plant's geographical origin, age, and harvesting time.
Reagents and Equipment
-
Solvents: Methanol (MeOH), n-Hexane, Ethyl Acetate (EtOAc), Chloroform (CHCl₃) - all analytical or HPLC grade.
-
Stationary Phase: Silica gel (60-120 mesh) for column chromatography.
-
Apparatus:
-
Grinder or blender
-
Soxhlet apparatus or large glass beakers for maceration
-
Rotary evaporator
-
Glass column for chromatography
-
Fraction collector (optional)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Standard laboratory glassware (beakers, flasks, funnels, etc.)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis (recommended)
-
Gas Chromatography-Mass Spectrometry (GC-MS) for identification (recommended)
-
Experimental Protocols
Extraction of this compound
The initial step involves the extraction of crude secondary metabolites, including this compound, from the plant matrix.
Protocol: Solvent Extraction (Maceration)
-
Preparation of Plant Material: Air-dry the plant material in the shade for 7-10 days. Once dried, grind the material into a coarse powder using a blender.
-
Maceration: Place 100 g of the powdered plant material into a large glass beaker. Add 500 mL of methanol to the beaker, ensuring all the plant material is submerged.
-
Extraction: Cover the beaker and allow it to stand at room temperature for 48-72 hours with occasional stirring.
-
Filtration: After the maceration period, filter the mixture through cheesecloth or Whatman No. 1 filter paper to separate the plant debris from the methanol extract.
-
Concentration: Concentrate the methanol extract using a rotary evaporator at 40-50°C under reduced pressure until a crude extract is obtained.
Purification of this compound by Column Chromatography
The crude extract is a complex mixture of various phytochemicals. Column chromatography is employed to separate this compound from other compounds based on polarity.
Protocol: Silica Gel Column Chromatography
-
Column Packing:
-
Prepare a slurry of 50 g of silica gel in n-hexane.
-
Wet pack a glass column (e.g., 50 cm length x 3 cm diameter) with the silica gel slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess n-hexane until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve 5 g of the crude methanol extract in a minimal amount of the initial mobile phase (n-hexane).
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the n-hexane (gradient elution). A suggested gradient is as follows:
-
100% n-Hexane
-
95:5 n-Hexane:EtOAc
-
90:10 n-Hexane:EtOAc
-
85:15 n-Hexane:EtOAc
-
80:20 n-Hexane:EtOAc
-
50:50 n-Hexane:EtOAc
-
100% EtOAc
-
95:5 EtOAc:MeOH
-
-
Collect fractions of approximately 20-25 mL.
-
-
Fraction Analysis by Thin Layer Chromatography (TLC):
-
Monitor the separation by spotting each collected fraction on a TLC plate.
-
Develop the TLC plate using a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3).
-
Visualize the spots under a UV lamp and/or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
Combine the fractions that show a spot corresponding to the Rf value of a standard this compound or fractions with similar TLC profiles.
-
-
Final Concentration:
-
Pool the pure fractions containing this compound.
-
Concentrate the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Summary of Extraction and Purification Parameters.
| Parameter | Value/Description |
| Extraction Method | Maceration |
| Plant Material | Verbena officinalis or Cistus creticus (aerial parts) |
| Solvent | Methanol |
| Solvent to Solid Ratio | 5:1 (mL/g) |
| Extraction Time | 48-72 hours |
| Purification Method | Silica Gel Column Chromatography |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | n-Hexane:Ethyl Acetate gradient |
| Fraction Volume | 20-25 mL |
| Expected Yield | The yield of this compound from natural plant sources is typically low and can vary significantly based on the plant material and extraction efficiency. |
| Purity Assessment | TLC, HPLC, GC-MS |
Visualization
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Application Notes & Protocols for the Analytical Detection of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol, also known as 8-hydroxygeraniol, is a monoterpenoid diol that serves as a key intermediate in the biosynthesis of various biologically active compounds, including iridoids and monoterpene indole alkaloids. Its detection and quantification are crucial for understanding metabolic pathways in plants, developing new pharmaceuticals, and for quality control in the fragrance and flavor industries. This document provides detailed application notes and protocols for the analytical detection of this compound using modern chromatographic and spectroscopic techniques.
Analytical Techniques
A variety of analytical techniques can be employed for the identification and quantification of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol. The choice of method depends on the sample matrix, the required sensitivity, and the purpose of the analysis (qualitative or quantitative).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol. It offers high resolution and sensitivity and allows for confident identification based on both retention time and mass spectrum.
High-Performance Liquid Chromatography (HPLC)
HPLC is suitable for the analysis of less volatile or thermally labile compounds. For a diol like the target analyte, reverse-phase HPLC with UV or mass spectrometric detection is a viable option. Derivatization may be employed to enhance UV detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR can provide detailed information about the molecular structure of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol.
Experimental Protocols
Sample Preparation
The appropriate sample preparation protocol is critical for accurate and reliable analysis. The choice of method will depend on the sample matrix (e.g., plant material, essential oil, reaction mixture).
Protocol 1: Solid-Phase Microextraction (SPME) for Headspace Analysis of Plant Volatiles
This method is suitable for the qualitative or semi-quantitative analysis of volatile compounds emitted from plant tissues.
Materials:
-
SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)
-
Heating block or water bath
-
Gas-tight vials with septa
-
Fresh plant material (e.g., leaves, flowers)
Procedure:
-
Place a known amount of fresh plant material into a gas-tight vial.
-
Seal the vial with a septum cap.
-
Place the vial in a heating block or water bath at a controlled temperature (e.g., 40-60 °C) to facilitate the release of volatile compounds.
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes).
-
Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption and analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plant Extracts
This protocol is suitable for the quantitative extraction of the analyte from a plant matrix.
Materials:
-
Homogenizer or mortar and pestle
-
Centrifuge
-
Organic solvents (e.g., hexane, ethyl acetate, dichloromethane)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
Homogenize a known weight of plant material with a suitable organic solvent.
-
Centrifuge the mixture to pellet the solid material.
-
Collect the supernatant (the organic extract).
-
Repeat the extraction process on the pellet 2-3 times and combine the supernatants.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter the extract and concentrate it using a rotary evaporator at low temperature.
-
The concentrated extract can then be reconstituted in a suitable solvent for GC-MS or HPLC analysis.
GC-MS Analysis Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD)
GC Conditions:
-
Column: DB-Wax capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 240 °C
-
Hold at 240 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations)
-
Injection Volume: 1 µL
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-400
-
Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
HPLC Analysis Protocol (General Method)
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD)
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B) or methanol (B).
-
Example Gradient: Start with 70% A, 30% B; linearly increase to 100% B over 20 minutes; hold at 100% B for 5 minutes; return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV detection at 210 nm (as the diol lacks a strong chromophore, sensitivity may be limited). For higher sensitivity and selectivity, coupling to a mass spectrometer (LC-MS) is recommended.
-
Injection Volume: 10-20 µL
Quantitative Data
The following tables summarize key quantitative data for the analysis of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol.
Table 1: Gas Chromatography Data
| Parameter | Value | Reference Column |
| Retention Time | 10.9 min | DB-5 or similar non-polar column |
| Kovats Retention Index (polar column) | 2614 - 2652 | DB-Wax |
Table 2: Mass Spectrometry Data
| m/z | Relative Abundance (%) | Putative Fragment |
| 69 | 100 | C₅H₉⁺ |
| 41 | 85 | C₃H₅⁺ |
| 81 | 60 | C₆H₉⁺ |
| 55 | 50 | C₄H₇⁺ |
| 93 | 45 | C₇H₉⁺ |
| 121 | 30 | [M-H₂O-CH₂OH]⁺ |
| 152 | 15 | [M-H₂O]⁺ |
| 170 | <5 | [M]⁺ |
Table 3: NMR Spectroscopic Data (Predicted)
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Assignment |
| H-1 | ~4.15 | d | CH₂OH |
| H-3 | ~5.40 | t | =CH |
| H-4, H-5 | ~2.10 | m | CH₂-CH₂ |
| H-7 | ~5.45 | t | =CH |
| H-8 | ~4.00 | s | CH₂OH |
| 2-CH₃ | ~1.68 | s | CH₃ |
| 6-CH₃ | ~1.75 | s | CH₃ |
| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |
| C-1 | ~59.5 | CH₂OH |
| C-2 | ~138.0 | =C |
| C-3 | ~124.0 | =CH |
| C-4 | ~39.0 | CH₂ |
| C-5 | ~26.0 | CH₂ |
| C-6 | ~140.0 | =C |
| C-7 | ~125.0 | =CH |
| C-8 | ~68.0 | CH₂OH |
| 2-CH₃ | ~16.0 | CH₃ |
| 6-CH₃ | ~14.0 | CH₃ |
Note: NMR data is predicted and should be confirmed with experimental data.
Visualizations
Experimental Workflow
Application of 8-Hydroxygeraniol in Elucidating Plant Metabolic Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxygeraniol is a key acyclic monoterpenoid intermediate in the biosynthesis of a diverse array of valuable plant secondary metabolites, most notably the iridoids and secoiridoids, which are precursors to monoterpenoid indole alkaloids (MIAs). The strategic position of this compound in these pathways makes it an invaluable tool for researchers studying plant biochemistry, metabolic engineering, and drug discovery. Its application allows for the detailed investigation of enzymatic steps, pathway flux, and the production of high-value compounds in heterologous systems.
This document provides detailed application notes and experimental protocols for the use of this compound in studying plant metabolic pathways. It is intended for researchers, scientists, and professionals in the field of drug development.
I. Role in Plant Metabolic Pathways
This compound is synthesized from geraniol through the action of geraniol 8-hydroxylase, a cytochrome P450 monooxygenase (CYP76B6 in Catharanthus roseus)[1]. It is subsequently oxidized to 8-oxogeranial by this compound dehydrogenase/oxidoreductase[2]. This sequence of reactions is a critical entry point into the biosynthesis of iridoids.
The central role of this compound is depicted in the following metabolic pathway diagram.
II. Applications in Metabolic Pathway Studies
Enzyme Characterization
This compound is a crucial substrate for characterizing the activity of enzymes downstream in the iridoid biosynthetic pathway, particularly this compound dehydrogenase. By providing this intermediate, researchers can perform in vitro enzyme assays to determine kinetic parameters and substrate specificity.
Metabolic Engineering and Heterologous Production
In metabolic engineering, this compound can be fed to engineered microbial systems (e.g., Saccharomyces cerevisiae) or plants (e.g., Nicotiana benthamiana) that express downstream pathway genes to produce specific iridoids or MIAs. This approach bypasses the need to engineer the upstream portion of the pathway and allows for the optimization of later steps.
Pathway Elucidation and Flux Analysis
The use of isotopically labeled this compound (e.g., with ¹³C or ²H) in feeding studies with plant cell cultures or tissues enables the tracing of metabolic flux through the pathway. This helps to identify bottlenecks, alternative branches, and the efficiency of conversion to downstream products.
III. Experimental Protocols
Protocol 1: In Vitro Assay for Geraniol 8-Hydroxylase (CYP76B6) Activity
This protocol is adapted from general procedures for assaying cytochrome P450 enzymes using plant microsomes.
Objective: To determine the activity of geraniol 8-hydroxylase by quantifying the production of this compound from geraniol.
Materials:
-
Plant tissue known to express geraniol 8-hydroxylase (e.g., young leaves of Catharanthus roseus)
-
Extraction buffer: 100 mM potassium phosphate buffer (pH 7.4), 10 mM EDTA, 10 mM sodium metabisulfite, 20% (v/v) glycerol, 5 mM dithiothreitol (DTT), 1 mM phenylmethylsulfonyl fluoride (PMSF)
-
Microsome resuspension buffer: 100 mM potassium phosphate buffer (pH 7.4), 20% (v/v) glycerol
-
Reaction buffer: 100 mM potassium phosphate buffer (pH 7.4)
-
Geraniol stock solution (10 mM in DMSO)
-
NADPH solution (20 mM in reaction buffer)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
GC-MS for analysis
Procedure:
-
Microsome Isolation: a. Homogenize fresh or frozen plant tissue in ice-cold extraction buffer. b. Filter the homogenate through cheesecloth and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet chloroplasts and mitochondria. c. Collect the supernatant and centrifuge at 100,000 x g for 90 minutes at 4°C to pellet the microsomes. d. Discard the supernatant and gently wash the microsomal pellet with resuspension buffer. e. Resuspend the pellet in a minimal volume of resuspension buffer and determine the protein concentration using a Bradford or similar assay.
-
Enzyme Assay: a. In a microcentrifuge tube, prepare the reaction mixture containing:
- 100 µL of microsomal preparation (containing approximately 100-200 µg of protein)
- 88 µL of reaction buffer
- 1 µL of geraniol stock solution (final concentration 100 µM) b. Pre-incubate the mixture at 30°C for 5 minutes. c. Initiate the reaction by adding 1 µL of NADPH solution (final concentration 200 µM). d. Incubate at 30°C for 60 minutes with gentle shaking. e. Stop the reaction by adding 200 µL of ice-cold ethyl acetate and vortexing vigorously.
-
Product Extraction and Analysis: a. Centrifuge at 10,000 x g for 5 minutes to separate the phases. b. Transfer the upper ethyl acetate layer to a new tube. c. Repeat the extraction of the aqueous phase with another 200 µL of ethyl acetate. d. Pool the ethyl acetate fractions, dry over anhydrous sodium sulfate, and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in a suitable volume of ethyl acetate for GC-MS analysis. f. Quantify the this compound produced against a standard curve.
Expected Results: The formation of this compound, confirmed by its mass spectrum and retention time compared to an authentic standard, indicates geraniol 8-hydroxylase activity.
Protocol 2: In Vitro Assay for this compound Dehydrogenase Activity
Objective: To measure the activity of this compound dehydrogenase by monitoring the NADP⁺-dependent formation of 8-oxogeranial.
Materials:
-
Purified recombinant this compound dehydrogenase or a protein extract containing the enzyme.
-
Assay buffer: 100 mM Tris-HCl (pH 8.0)
-
This compound stock solution (10 mM in 10% DMSO)
-
NADP⁺ solution (20 mM in assay buffer)
-
Spectrophotometer capable of measuring absorbance at 340 nm.
Procedure:
-
Reaction Setup: a. In a quartz cuvette, prepare the reaction mixture:
- 800 µL of assay buffer
- 50 µL of NADP⁺ solution (final concentration 1 mM)
- Enzyme solution (e.g., 10-50 µg of purified protein)
- Make up the volume to 950 µL with assay buffer. b. Mix gently and incubate at 30°C for 3 minutes to equilibrate. c. Measure the baseline absorbance at 340 nm.
-
Reaction Initiation and Measurement: a. Initiate the reaction by adding 50 µL of the this compound stock solution (final concentration 0.5 mM). b. Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes, taking readings every 30 seconds. The increase in absorbance is due to the formation of NADPH.
-
Data Analysis: a. Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot. b. Use the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of NADPH formation (which is equivalent to the rate of product formation).
Protocol 3: Feeding of this compound to Catharanthus roseus Cell Suspension Cultures
Objective: To study the conversion of this compound to downstream metabolites (iridoids and MIAs) in vivo.
Materials:
-
Established Catharanthus roseus cell suspension culture.
-
Gamborg's B5 medium (or other suitable medium for the cell line).
-
This compound stock solution (100 mM in DMSO). Due to the hydrophobicity of this compound, a co-solvent like DMSO is necessary for solubilization.
-
Sterile filtration unit (0.22 µm).
-
Liquid nitrogen.
-
Methanol for extraction.
-
LC-MS for metabolite analysis.
Procedure:
-
Preparation of Feeding Solution: a. Prepare a stock solution of this compound in DMSO. b. Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Cell Culture Feeding: a. Grow C. roseus cells in liquid medium to the mid-logarithmic growth phase. b. Aseptically add the sterile this compound stock solution to the cell culture flasks to a final concentration of 100-500 µM. The final concentration of DMSO in the culture should not exceed 0.5% (v/v) to avoid toxicity. c. Prepare a control culture with the addition of an equivalent volume of sterile DMSO. d. Incubate the cultures under standard growth conditions (e.g., 25°C, continuous darkness, 120 rpm).
-
Harvesting and Extraction: a. Harvest the cells at different time points (e.g., 0, 24, 48, 72 hours) by vacuum filtration. b. Immediately freeze the harvested cells in liquid nitrogen and store at -80°C until extraction. c. Lyophilize the frozen cells and record the dry weight. d. Extract the dried cell powder with methanol (e.g., 10 mL per 100 mg dry weight) by sonication or shaking for 1 hour. e. Centrifuge the extract at 10,000 x g for 10 minutes and collect the supernatant.
-
Metabolite Analysis: a. Analyze the methanolic extracts by LC-MS to identify and quantify downstream metabolites such as loganin, secologanin, and various MIAs. b. Compare the metabolite profiles of the this compound-fed cultures to the DMSO control cultures to determine the effect of precursor feeding.
IV. Quantitative Data Summary
The following tables summarize key quantitative data related to the enzymes involved in this compound metabolism.
Table 1: Kinetic Parameters of Geraniol 8-Hydroxylase (CYP76B6) from Catharanthus roseus
| Substrate | Kₘ (µM) | kcat (min⁻¹) |
| Geraniol | 15.81 | 7.86 |
Data sourced from UniProt entry for CYP76B6 (Q8VWZ7)
Table 2: Kinetic Parameters of this compound Dehydrogenase from Catharanthus roseus
| Substrate | Kₘ (mM) | Preferred Coenzyme |
| This compound | 1.50 | NADP⁺ |
| 8-Oxogeraniol | 1.0 | NADP⁺ |
| 8-Hydroxygeranial | 1.0 | NADP⁺ |
Note: In some literature, this compound is referred to as 10-hydroxygeraniol.
V. Visualizations of Workflows and Pathways
Experimental Workflow for Enzyme Assays
References
Application Notes and Protocols: (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol as a Precursor for Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol, also known as 8-hydroxygeraniol, is a pivotal acyclic monoterpenoid that serves as a key biosynthetic precursor to a wide array of high-value bioactive compounds.[1][2] Its strategic importance lies in its role as a starting material for the synthesis of complex natural products, including secoiridoids and monoterpene indole alkaloids (MIAs), many of which exhibit significant pharmacological activities. This document provides detailed application notes and experimental protocols for the utilization of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol in the synthesis of bioactive compounds with therapeutic potential.
Bioactive Compounds Derived from (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol
This diol is a critical intermediate in the biosynthetic pathways of numerous medicinally important compounds.[2] Two major classes of bioactive molecules derived from this precursor are:
-
Secoiridoids: This class includes compounds like oleuropein, which is known for its potent anti-inflammatory and antioxidant properties.[3][4][5][6][7]
-
Monoterpene Indole Alkaloids (MIAs): This large and diverse family of alkaloids includes powerful anticancer agents such as vincristine and vinblastine.[2]
The initial step in the biosynthetic conversion of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol involves its oxidation to (6E)-8-oxogeranial, a reaction catalyzed by the enzyme this compound dehydrogenase.[1] This intermediate then undergoes a series of complex enzymatic reactions to yield the diverse skeletons of secoiridoids and MIAs.
Application 1: Synthesis of Anti-Inflammatory Secoiridoids (e.g., Oleuropein)
Oleuropein, a prominent secoiridoid found in olive leaves and fruit, has demonstrated significant anti-inflammatory effects. Its mechanism of action involves the modulation of key inflammatory signaling pathways, primarily through the inhibition of the NF-κB pathway and activation of the Nrf2/Ho-1 antioxidant pathway.[3]
Quantitative Data: Anti-Inflammatory Activity of Oleuropein and Derivatives
| Compound | Cell Line/Model | Assay | Endpoint | Result | Reference |
| Oleuropein | Human peripheral blood mononuclear cells (PBMCs) | LPS-stimulated TNF-α secretion | Inhibition of TNF-α | Significant decrease at 20 µg/mL | [7] |
| Oleuropein | RAW 264.7 macrophages | LPS-induced NO production | Inhibition of NO | Significant reduction | [5] |
| Peracetylated Oleuropein | Murine Collagen-Induced Arthritis Model | Joint inflammation and destruction | Amelioration | Significant improvement | [3] |
| Oleuropein | LPS-stimulated RAW 264.7 cells | Cytokine expression | Decrease in IL-12, IFN-γ, TNF-α; Increase in IL-10, TGF-β | Polarization towards M2 macrophages | [5] |
Experimental Protocol: Generalized Synthesis of a Secoiridoid Backbone from (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol
This protocol outlines a generalized, multi-step chemical synthesis to obtain a secoiridoid backbone, which can be further elaborated to yield compounds like oleuropein.
Step 1: Oxidation of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol to 8-oxogeranial
-
Reactants: (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol, Pyridinium dichromate (PDC) or other mild oxidizing agent, Dichloromethane (DCM) as solvent.
-
Procedure:
-
Dissolve the diol in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add PDC in portions to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to obtain crude 8-oxogeranial.
-
Purify the product by column chromatography on silica gel.
-
Step 2: Cyclization to form the Iridoid Skeleton
This step typically involves an intramolecular Michael addition or a similar cyclization reaction, often enzyme-catalyzed in nature but can be mimicked chemically.
-
Reactants: 8-oxogeranial, a suitable base or acid catalyst, and a protic solvent.
-
Procedure:
-
Dissolve the purified 8-oxogeranial in a suitable solvent.
-
Add the catalyst and stir the reaction at a controlled temperature.
-
The reaction progress is monitored by TLC or HPLC.
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the resulting iridoid intermediate by chromatography.
-
Step 3: Glycosylation and further modifications
-
Reactants: The iridoid intermediate, an activated sugar donor (e.g., acetobromo-α-D-glucose), a Lewis acid catalyst (e.g., BF3·OEt2), and an appropriate solvent.
-
Procedure:
-
Couple the iridoid with the activated sugar in the presence of a Lewis acid to form the glycosidic bond.
-
Subsequent functional group manipulations (e.g., esterification with a phenolic moiety like hydroxytyrosol for oleuropein) are carried out to yield the final product.
-
Purification at each step is crucial and typically performed using chromatographic techniques.
-
Signaling Pathway: Anti-inflammatory Action of Oleuropein
Caption: Oleuropein's anti-inflammatory mechanism.
Application 2: Synthesis of Anticancer Monoterpene Indole Alkaloids (e.g., Vincristine Precursors)
(2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol is the starting point for the biosynthesis of all monoterpene indole alkaloids (MIAs), a class that includes potent anticancer drugs like vincristine. The synthesis of these complex molecules is challenging and typically involves a combination of chemical and biotechnological approaches.
Quantitative Data: Cytotoxicity of a Representative Monoterpene Indole Alkaloid
| Compound | Cell Line | Assay | Endpoint | Result (IC50) |
| Vincristine | Various Cancer Cell Lines | Cytotoxicity Assay | Cell Viability | Typically in the low nanomolar range |
Note: Specific IC50 values vary depending on the cell line and experimental conditions. The synthesis of vincristine is a highly complex, multi-step process, and direct synthesis from the diol is not a straightforward laboratory procedure.
Experimental Protocol: Synthesis of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol
This protocol details the chemical synthesis of the precursor itself, as published by Ippoliti et al.[2][8]
Step 1: Regio- and Chemoselective Oxidation of Geranyl Acetate
-
Reactants: Geranyl acetate, Selenium dioxide (SeO₂), tert-Butyl hydroperoxide (TBHP) solution, Dichloromethane (DCM).
-
Procedure:
-
To a solution of geranyl acetate in DCM, add SeO₂ followed by the dropwise addition of TBHP solution at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 8-hydroxygeranyl acetate.
-
Step 2: Deacetylation to (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol
-
Reactants: 8-hydroxygeranyl acetate, Potassium carbonate (K₂CO₃), Methanol.
-
Procedure:
-
Dissolve 8-hydroxygeranyl acetate in methanol.
-
Add K₂CO₃ and stir the mixture at room temperature.
-
Monitor the reaction by TLC until completion.
-
Remove the methanol under reduced pressure.
-
Add deionized water and extract the product with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by flash column chromatography.
-
Experimental Workflow: From Precursor to Bioactive Alkaloids
Caption: Biosynthetic pathway to MIAs.
Conclusion
(2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol is a versatile and valuable precursor for the synthesis of a diverse range of bioactive compounds. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel anti-inflammatory and anticancer agents derived from this readily accessible starting material. Further research into stereoselective synthesis and enzymatic transformations will continue to unlock the full potential of this important natural product scaffold.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Peracetylated Oleuropein Derivative Ameliorates Joint Inflammation and Destruction in a Murine Collagen-Induced Arthritis Model via Activation of the Nrf-2/Ho-1 Antioxidant Pathway and Suppression of MAPKs and NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Oleuropein and Hydroxytyrosol on Inflammatory Mediators: Consequences on Inflammaging [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Oleuropein Is Responsible for the Major Anti-Inflammatory Effects of Olive Leaf Extract. | Semantic Scholar [semanticscholar.org]
- 7. olivelife.gr [olivelife.gr]
- 8. Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of 8-Hydroxygeraniol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the stereoselective synthesis of 8-hydroxygeraniol. The primary focus is on the widely used method involving the selenium dioxide (SeO₂) promoted oxidation of geranyl acetate, followed by deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
The main challenges in the synthesis of this compound, particularly via the selenium dioxide oxidation of geranyl acetate, are:
-
Regioselectivity: Ensuring the oxidation occurs specifically at the C8 methyl group and not elsewhere on the molecule.
-
Chemoselectivity: Preventing over-oxidation of the desired 8-hydroxygeranyl acetate to the corresponding aldehyde (8-oxogeranyl acetate).
-
Byproduct Formation: Minimizing the formation of side products that can complicate purification.
-
Purification: Efficiently separating the desired product from unreacted starting material, byproducts, and selenium residues.
-
Safety: Handling toxic and malodorous selenium compounds.
Q2: Is the synthesis of this compound a "stereoselective" process?
While the term "stereoselective" is often used, it's important to clarify its context here. This compound itself is an achiral molecule, meaning it does not have a stereocenter. The stereoselectivity in this synthesis refers to the retention of the E-configuration of the double bond at the C2-C3 position of the geraniol backbone. The selenium dioxide oxidation is known to be stereospecific in this regard. The primary challenges are regioselectivity and chemoselectivity rather than the creation of a new chiral center.
Q3: Why is geranyl acetate used as a starting material instead of geraniol?
Geranyl acetate is used to protect the primary alcohol group of geraniol. If unprotected, the primary alcohol at C1 would be readily oxidized by selenium dioxide, leading to a mixture of undesired products. The acetate protecting group is stable under the oxidation conditions and can be easily removed in a subsequent step to yield this compound.
Troubleshooting Guide
Problem 1: Low Yield of 8-Hydroxygeranyl Acetate
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Suboptimal Reaction Temperature: The reaction is typically run at room temperature. Deviations can affect the reaction rate and yield.
-
Degradation of Reagents: The quality of selenium dioxide and the co-oxidant (e.g., tert-butyl hydroperoxide - TBHP) is crucial.
Solutions:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material.
-
Maintain Temperature: Ensure the reaction is maintained at a consistent temperature, typically 23 °C.[1]
-
Use High-Quality Reagents: Use freshly opened or properly stored SeO₂ and a reliable source of TBHP.
Problem 2: Significant Formation of 8-Oxogeranyl Acetate (Aldehyde Byproduct)
Possible Causes:
-
Over-oxidation: The primary alcohol formed is further oxidized to an aldehyde. This is a common side reaction with SeO₂.[2][3]
-
Prolonged Reaction Time: Leaving the reaction to run for too long can increase the amount of over-oxidation product.
Solutions:
-
Careful Monitoring: Stop the reaction as soon as TLC analysis shows complete consumption of the starting material to minimize the formation of the aldehyde.
-
Use of a Co-oxidant: Employing a catalytic amount of SeO₂ with a stoichiometric amount of a co-oxidant like TBHP can sometimes provide better control and reduce over-oxidation compared to using stoichiometric SeO₂.[2][4]
Problem 3: Poor Regioselectivity (Oxidation at other positions)
Possible Causes:
-
Reaction Conditions: While SeO₂ oxidation is generally regioselective for the most substituted end of the double bond, harsh conditions can lead to less selective reactions.[5]
Solutions:
-
Mild Reaction Conditions: Perform the reaction at room temperature and avoid excessive heating.
-
Protecting Group Strategy: The use of the acetate protecting group on the primary alcohol of geraniol helps direct the oxidation to the other end of the molecule.
Problem 4: Difficulty in Purifying this compound
Possible Causes:
-
Presence of Selenium Byproducts: Elemental selenium (a black precipitate) and other soluble selenium compounds can contaminate the product.
-
Similar Polarity of Product and Byproducts: The desired product and the aldehyde byproduct can have similar polarities, making chromatographic separation challenging.
Solutions:
-
Work-up Procedure: During the work-up, selenium byproducts can often be removed by filtration.
-
Flash Column Chromatography: Careful flash column chromatography is typically required to separate this compound from unreacted starting material and byproducts. A gradient elution system may be necessary to achieve good separation.
Quantitative Data Summary
| Starting Material | Oxidizing System | Solvent | Temp (°C) | Time (h) | Yield of 8-hydroxygeranyl acetate | Yield of this compound (after deprotection) | Reference |
| Geranyl acetate | SeO₂ (0.4 equiv), TBHP (3.1 equiv) | CH₂Cl₂ | 23 | 1.5 | 64% | 83% | [1] |
| Geranyl acetate | SeO₂/t-BuO₂H on SiO₂ (Microwave) | - | - | 0.17 | - | 75% (after reduction of crude mixture) | [6] |
Experimental Protocols
Key Experiment: Synthesis of this compound from Geranyl Acetate
This protocol is based on the procedure reported by Tatum, et al. (2018).[1]
Step 1: Oxidation of Geranyl Acetate to 8-Hydroxygeranyl Acetate
-
Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under a nitrogen atmosphere.
-
Reagents: Selenium dioxide (0.4 equivalents) is added to the flask. Dichloromethane (CH₂Cl₂) is added, followed by geranyl acetate (1 equivalent) and tert-butyl hydroperoxide (TBHP, 5.5 M in decane, 3.1 equivalents).
-
Reaction: The mixture is stirred at 23 °C for 1.5 hours. The reaction progress should be monitored by TLC.
-
Work-up: Upon completion, the reaction is quenched with deionized water. The organic layer is separated, washed successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude 8-hydroxygeranyl acetate.
Step 2: Deprotection to this compound
-
Setup: A flame-dried round-bottom flask is charged with the crude 8-hydroxygeranyl acetate from the previous step.
-
Reagents: Methanol (MeOH) is added, followed by potassium carbonate (K₂CO₃, 1.2 equivalents).
-
Reaction: The mixture is stirred at 23 °C for 2.5 hours.
-
Work-up: The solvent is removed under reduced pressure. The residue is taken up in deionized water and extracted with diethyl ether.
-
Purification: The combined organic extracts are dried, concentrated, and purified by flash column chromatography on silica gel to afford pure this compound.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adichemistry.com [adichemistry.com]
- 3. SeO2 - Chemistry Optional Notes for UPSC PDF Download [edurev.in]
- 4. 13. SeO2 & raney ni | PDF [slideshare.net]
- 5. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: SeO₂ Oxidation for 8-Hydroxygeraniol Synthesis
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the selenium dioxide (SeO₂) oxidation of geraniol derivatives to synthesize 8-hydroxygeraniol. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process.
Issue 1: Low Yield of 8-Hydroxygeranyl Acetate
Question: My reaction is resulting in a low yield of the desired 8-hydroxygeranyl acetate, with a significant amount of unreacted geranyl acetate remaining. What are the potential causes and solutions?
Answer:
Several factors can contribute to a low yield of 8-hydroxygeranyl acetate. Below is a systematic guide to troubleshoot this issue.
-
Insufficient Reagent Activity:
-
Selenium Dioxide (SeO₂): Commercial SeO₂ can vary in purity. It is a hygroscopic solid, and absorbed moisture can decrease its reactivity. Consider subliming the SeO₂ before use to ensure high purity.
-
tert-Butyl Hydroperoxide (t-BuOOH): The concentration of commercially available t-BuOOH solutions can decrease over time. It is crucial to use a fresh bottle or titrate an older one to determine the exact concentration. An insufficient amount of the co-oxidant will lead to incomplete conversion.
-
-
Reaction Conditions:
-
Reaction Time: The reported successful reaction time is 1.5 hours at 23 °C.[1] Significantly shorter reaction times will likely result in incomplete conversion.
-
Temperature: While the reaction proceeds smoothly at room temperature, lower temperatures may slow down the reaction rate, requiring longer reaction times.
-
-
Work-up and Purification:
-
Loss of product can occur during the aqueous work-up and column chromatography. Ensure efficient extraction with an appropriate solvent like diethyl ether and careful separation of layers.[1][2] During chromatography, use the recommended solvent system (e.g., hexanes:EtOAc) and monitor fractions closely to avoid discarding product-containing fractions.[1]
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Significant Byproducts (Overoxidation)
Question: I am observing the formation of a significant amount of the corresponding enal (8-oxogeranyl acetate) in my reaction mixture. How can I minimize this overoxidation?
Answer:
Overoxidation to the aldehyde is a common side reaction in SeO₂ oxidations.[3] Here are some strategies to minimize its formation:
-
Stoichiometry of t-BuOOH: While t-BuOOH is necessary to regenerate the active Se(IV) species, an excessive amount can promote further oxidation of the newly formed allylic alcohol to the aldehyde. A protocol using 3.1 equivalents of t-BuOOH has been shown to be effective.[1]
-
Reaction Time: Do not extend the reaction time unnecessarily. Monitor the reaction by TLC or GC-MS, and quench it as soon as the starting material is consumed to a satisfactory level. The reported time of 1.5 hours is a good starting point.[1]
-
Use of Acetic Acid as Solvent: In some cases, using acetic acid as a solvent can help stop the reaction at the allylic alcohol stage by forming the acetate ester.[4] However, the established protocol for geranyl acetate already incorporates this protecting group.
Issue 3: Difficulty in Removing Selenium Byproducts
Question: After the reaction, I am having trouble removing the selenium-containing byproducts, which are contaminating my product. What is the best way to handle this?
Answer:
Selenium compounds are toxic and often have unpleasant odors, so they must be handled in a fume hood.[4] The final work-up typically involves precipitating the selenium species.
-
Filtration: After the reaction is quenched, reduced selenium species (elemental selenium or selenium(II) compounds) often precipitate. These can be removed by filtration before proceeding with the aqueous work-up.
-
Aqueous Wash: A thorough aqueous wash during the work-up procedure helps in removing water-soluble selenium compounds.
Frequently Asked Questions (FAQs)
Q1: Why is geranyl acetate used as a starting material instead of geraniol?
A1: Using geranyl acetate is a key strategy for achieving chemo- and regioselectivity.[3][5][6] The acetate group protects the primary alcohol of geraniol from being oxidized by SeO₂. The oxidation then selectively occurs at the allylic C8 methyl group. The acetate is then easily removed in a subsequent deacetylation step to yield this compound.[1][5][6]
Q2: What is the mechanism of the SeO₂ oxidation of geranyl acetate?
A2: The reaction, often referred to as the Riley oxidation, proceeds through a well-established mechanism involving two key steps:
-
Ene Reaction: The alkene (geranyl acetate) reacts with selenium dioxide in an ene-type reaction to form an allylic seleninic acid intermediate.[7][8][9]
-
[7][10]-Sigmatropic Rearrangement: This intermediate then undergoes a[7][10]-sigmatropic rearrangement to form a selenium ester, which upon hydrolysis (or in this case, decomposition), yields the allylic alcohol.[4][7][8][9]
Reaction Mechanism Pathway
Caption: Mechanism of SeO₂ allylic oxidation.
Q3: Why is a catalytic amount of SeO₂ used with a co-oxidant like t-BuOOH?
A3: Using a catalytic amount of SeO₂ with a stoichiometric amount of a co-oxidant offers several advantages:
-
Reduced Toxicity and Waste: Selenium compounds are highly toxic. A catalytic approach significantly reduces the amount of selenium waste that needs to be handled and disposed of.[4][9]
-
Improved Selectivity: This method can help minimize overoxidation, ensuring the principal product is the allylic alcohol rather than the conjugated carbonyl compound.[4]
-
Cost-Effectiveness: SeO₂ is more expensive than co-oxidants like t-BuOOH, making the catalytic version more economical.[9]
Q4: What are the key safety precautions when working with SeO₂?
A4: Selenium compounds are extremely poisonous and should be handled with care.[4][7]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or fumes.
-
Be aware of proper disposal procedures for selenium-containing waste.
Data Presentation
Table 1: Summary of Optimized Reaction Conditions for 8-Hydroxygeranyl Acetate Synthesis
| Parameter | Condition | Reference |
| Starting Material | Geranyl Acetate | [1] |
| Oxidant | Selenium Dioxide (SeO₂) | [1] |
| SeO₂ Stoichiometry | 0.4 equivalents | [1] |
| Co-oxidant | tert-Butyl Hydroperoxide (t-BuOOH) | [1] |
| t-BuOOH Stoichiometry | 3.1 equivalents (5.5 M in decane) | [1] |
| Solvent | Dichloromethane (DCM) | [1] |
| Temperature | 23 °C (Room Temperature) | [1] |
| Reaction Time | 1.5 hours | [1] |
| Isolated Yield | 64% | [3] |
Table 2: Conditions for Deacetylation to this compound
| Parameter | Condition | Reference |
| Starting Material | 8-Hydroxygeranyl Acetate | [1] |
| Reagent | Potassium Carbonate (K₂CO₃) | [1] |
| K₂CO₃ Stoichiometry | 1.2 equivalents | [1][3] |
| Solvent | Methanol (MeOH) | [1][3] |
| Temperature | 23 °C (Room Temperature) | [1][3] |
| Reaction Time | 2.5 hours | [1][2][3] |
| Isolated Yield | 82% | [1] |
Experimental Protocols
Protocol 1: Synthesis of 8-Hydroxygeranyl Acetate [1]
-
Setup: Flame-dry a 1000 mL round-bottomed flask under vacuum and cool to 23 °C under a nitrogen atmosphere.
-
Reagent Addition: Charge the flask with selenium dioxide (2.71 g, 24.5 mmol, 0.4 equiv). Add dichloromethane (300 mL) via cannula, followed by geranyl acetate (13.1 mL, 12.0 g, 61.1 mmol, 1 equiv) and tert-butyl hydroperoxide solution (34 mL, 5.5 M in decane, 190 mmol, 3.1 equiv) via syringe.
-
Reaction: Stir the mixture at 23 °C for 1.5 hours.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (200 mL). Separate the layers and extract the aqueous layer with dichloromethane (3 x 150 mL). Combine the organic layers, wash with brine (150 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes:ethyl acetate) to afford 8-hydroxygeranyl acetate.
Protocol 2: Synthesis of this compound (Deacetylation) [1][3]
-
Setup: To a flask containing 8-hydroxygeranyl acetate (e.g., 633 mg, 2.98 mmol, 1 equiv), add methanol (19 mL).
-
Reagent Addition: Add potassium carbonate (495 mg, 3.58 mmol, 1.2 equiv) in one portion.
-
Reaction: Stir the mixture at 23 °C for 2.5 hours.
-
Work-up: Remove the solvent under reduced pressure. Add deionized water (10 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting oil via column chromatography to afford this compound.
References
- 1. orgsyn.org [orgsyn.org]
- 2. youtube.com [youtube.com]
- 3. Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adichemistry.com [adichemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
Side reactions and byproduct formation in 8-hydroxygeraniol synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 8-hydroxygeraniol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used and operationally simple method is a two-step process involving the chemo- and regioselective allylic oxidation of geranyl acetate with selenium dioxide (SeO₂), followed by deacetylation to yield this compound.[1][2][3] This approach is favored for its efficiency and scalability.[4]
Q2: What are the primary side reactions and byproducts I should be aware of during the SeO₂-promoted oxidation of geranyl acetate?
A2: The principal side reaction is the overoxidation of the desired 8-hydroxygeranyl acetate to the corresponding 8-oxogeranyl acetate (an aldehyde).[1][4] To minimize the formation of this aldehyde byproduct, it is recommended to stop the reaction before the complete consumption of the starting material, geranyl acetate.[4] Other potential byproducts can arise from the oxidation at other allylic positions or further oxidation of the primary alcohol.
Q3: How can I monitor the progress of the reaction and identify the main products and byproducts?
A3: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress.[4] A typical TLC analysis on silica gel using a 2:1 hexane:EtOAc eluent and visualization with p-anisaldehyde stain can distinguish between the starting material, the desired product, and the primary byproduct.[4] The different components will appear as distinct spots with varying Rf values and colors.[4]
Q4: Are there any alternative methods for the synthesis of this compound?
A4: While the SeO₂-mediated oxidation of geranyl acetate is prevalent, other synthetic strategies have been reported. These include multi-step routes starting from levulinaldehyde or dehydrolinalool.[4][5] Biocatalytic approaches using enzymes like cytochrome P450 have also been explored, although they may not yet be practical for large-scale production.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low yield of 8-hydroxygeranyl acetate | - Incomplete reaction. - Suboptimal reaction temperature or time. - Degradation of the product. | - Monitor the reaction closely using TLC to determine the optimal stopping point. - Adjust the reaction temperature and time. Longer reaction times at lower temperatures (e.g., 0 °C) can increase conversion.[1] - Ensure proper work-up and purification procedures to minimize product loss. |
| High percentage of aldehyde byproduct | - Overoxidation of the desired alcohol. - Reaction allowed to proceed for too long. | - Stop the reaction before the starting material is fully consumed.[4] - Carefully control the stoichiometry of the oxidizing agent. |
| Difficulty in purifying this compound | - Presence of closely eluting impurities. - Inefficient chromatographic separation. | - Utilize flash column chromatography with a suitable solvent system for purification.[1][4] - Consider using a different stationary phase or gradient elution to improve separation. |
| Inconsistent reaction outcomes | - Purity of reagents, particularly geranyl acetate and selenium dioxide. - Presence of moisture or air in the reaction. | - Use high-purity, anhydrous reagents and solvents.[4] - Conduct the reaction under an inert atmosphere (e.g., nitrogen).[4] |
Quantitative Data Summary
Table 1: Optimization of SeO₂-promoted Oxidation of Geranyl Acetate [1]
| Entry | Temperature (°C) | Time (h) | Yield of 8-hydroxygeranyl acetate (%) | Recovered Geranyl Acetate (%) |
| 1 | 0 | 5 | 25 | 45 |
| 2 | 0 | 24 | 45 | 19 |
| 3 | 23 | 1.5 | 64 | - |
Yields were determined by ¹H NMR analysis of the crude reaction mixtures.
Experimental Protocols
Detailed Protocol for the Synthesis of this compound via SeO₂-promoted Oxidation of Geranyl Acetate and Subsequent Deacetylation [4]
Part A: 8-Hydroxygeranyl acetate Synthesis
-
A flame-dried round-bottomed flask is charged with selenium dioxide (0.4 equivalents) and sealed.
-
Dichloromethane is added via cannula, followed by geranyl acetate (1 equivalent) and tert-butyl hydroperoxide solution (3.1 equivalents).
-
The reaction mixture is stirred at 23 °C for 1.5 hours.
-
The reaction progress is monitored by TLC analysis on silica gel with a 2:1 hexane:EtOAc eluent. The reaction is stopped before full consumption of the starting material to minimize aldehyde byproduct formation.
-
Upon completion, the reaction is quenched with deionized water and brine, and the product is extracted with ethyl acetate.
-
The organic layer is washed successively with a water/brine mixture, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Part B: this compound Synthesis
-
The purified 8-hydroxygeranyl acetate is dissolved in methanol.
-
Potassium carbonate (K₂CO₃) is added to the solution.
-
The mixture is stirred at 23 °C until the deacetylation is complete (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography to afford this compound.
Visualizations
References
Alternative purification methods to column chromatography for 8-hydroxygeraniol.
This technical support center provides researchers, scientists, and drug development professionals with guidance on alternative purification methods for 8-hydroxygeraniol, moving beyond traditional column chromatography.
Alternative Purification Methods Overview
For researchers seeking alternatives to column chromatography for the purification of this compound, several methods can be employed. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity. The primary alternatives include Supercritical Fluid Extraction (SFE), Liquid-Liquid Extraction (LLE), and Crystallization.
| Purification Method | Principle | Key Advantages | Common Challenges |
| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (most commonly CO2) as the extraction solvent. By manipulating temperature and pressure, the solvent properties can be tuned to selectively extract compounds. | Green and environmentally friendly method, high selectivity, mild operating temperatures preserving thermolabile compounds, and solvent-free final product.[1][2][3][4] | High initial equipment cost, and optimization of extraction parameters (pressure, temperature, co-solvent) can be time-consuming. |
| Liquid-Liquid Extraction (LLE) | Separates compounds based on their differential solubilities in two immiscible liquid phases (typically an aqueous and an organic solvent).[5][6] | Scalable, cost-effective, and can be used for initial cleanup of crude extracts. | Can be less selective, may require large volumes of organic solvents, and emulsion formation can be problematic.[7] |
| Crystallization | A solid-liquid separation technique where a solute is transferred from a liquid solution to a pure solid crystalline phase. | Can yield very high purity products, is a cost-effective method for final purification. | Not all compounds crystallize easily, "oiling out" can occur, and significant product loss in the mother liquor is possible.[8][9] |
Experimental Workflow
The following diagram illustrates a general workflow for the purification of this compound using the alternative methods described.
Caption: Alternative purification workflow for this compound.
Troubleshooting Guides and FAQs
Supercritical Fluid Extraction (SFE)
FAQs
-
What is the best supercritical fluid for this compound extraction? Supercritical carbon dioxide (scCO2) is the most commonly used and is suitable for terpenoids.[1][4] Its non-polar nature is a good match for the less polar backbone of this compound, while the hydroxyl groups may necessitate the use of a co-solvent.
-
Why is a co-solvent needed? this compound is a polar terpenoid due to its two hydroxyl groups. Pure scCO2 is non-polar, so a polar co-solvent like ethanol or methanol is often added to increase the solubility of the target compound and improve extraction efficiency.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Extraction pressure or temperature is not optimal. | Systematically vary the pressure and temperature to find the optimal conditions for this compound solubility. For thermolabile compounds, keep the temperature between 35 and 60°C.[4] |
| Inefficient extraction due to the polarity mismatch. | Introduce a polar co-solvent such as ethanol (e.g., 5-10%) to the scCO2 to increase the polarity of the supercritical fluid.[10] | |
| Poor Selectivity | Extraction conditions are too aggressive, co-extracting impurities. | Lower the extraction pressure and/or temperature to make the scCO2 more selective for this compound. |
| No Flow or High Pressure | Clogging of the system with plant material or precipitated extract. | Ensure the raw material is properly ground and packed. Check for blockages in the lines and nozzles. A cold separator can help in precipitating the extract after the extraction chamber.[11] |
Experimental Protocol: Supercritical Fluid Extraction of this compound
-
Preparation of the Sample: The crude this compound mixture is adsorbed onto a solid support (e.g., silica gel or Celite) to increase the surface area for extraction.
-
SFE System Setup:
-
The extraction vessel is packed with the prepared sample.
-
The system is flushed with low-pressure CO2 to remove air.
-
-
Extraction Parameters:
-
Pressure: Start with a pressure of around 100 bar and gradually increase to 300 bar.[12]
-
Temperature: Maintain a temperature between 40°C and 60°C to prevent thermal degradation.[4][12]
-
Co-solvent: Introduce 5-10% ethanol into the CO2 stream.
-
Flow Rate: A typical flow rate is 2-5 L/min of expanded CO2.
-
-
Fraction Collection: The extracted material is collected in a separator by reducing the pressure, which causes the CO2 to return to its gaseous state and the this compound to precipitate.
-
Analysis: The collected fractions are analyzed by GC-MS or HPLC to determine the purity of this compound.
Liquid-Liquid Extraction (LLE)
FAQs
-
Which solvents are suitable for LLE of this compound? A combination of an aqueous phase and an immiscible organic solvent is used. Given the polar nature of this compound, moderately polar organic solvents like ethyl acetate or dichloromethane would be suitable to partition it from a more polar aqueous phase.[13]
-
How can I improve the separation efficiency? Multiple extractions with smaller volumes of the organic solvent are more efficient than a single extraction with a large volume. Agitating the mixture in a separatory funnel increases the surface area between the two phases, facilitating the transfer of the solute.[14]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Emulsion Formation | Vigorous shaking of the separatory funnel. | Gently invert the funnel for mixing instead of vigorous shaking. Adding a small amount of brine (saturated NaCl solution) can help to break the emulsion. |
| Poor Separation of Layers | The densities of the two solvents are too similar. | Choose solvents with a significant density difference. If an emulsion is present, it can obscure the interface. |
| Low Recovery in Organic Phase | The organic solvent is not optimal for this compound. | Try a more polar organic solvent to better solubilize the diol. Adjusting the pH of the aqueous phase can sometimes influence the partitioning of the compound. |
Experimental Protocol: Liquid-Liquid Extraction of this compound
-
Dissolution: Dissolve the crude this compound sample in a suitable solvent (e.g., a minimal amount of ethanol) and then dilute with water.
-
Extraction:
-
Transfer the aqueous solution to a separatory funnel.
-
Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate).
-
Stopper the funnel and gently invert it multiple times to mix the phases, venting frequently to release any pressure buildup.[5]
-
Allow the layers to separate.
-
-
Separation:
-
Drain the lower layer (the denser phase) from the bottom of the funnel.
-
Pour the upper layer out through the top of the funnel to avoid contamination.[6]
-
-
Repeat Extraction: Repeat the extraction of the aqueous layer with fresh portions of the organic solvent two more times to maximize recovery.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.[5]
Crystallization
FAQs
-
What is a good solvent system for crystallizing this compound? A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a polar compound like this compound, a mixture of a polar solvent (in which it is soluble, e.g., acetone or ethyl acetate) and a non-polar solvent (in which it is less soluble, e.g., hexane or heptane) is often effective.[15]
-
My compound is not crystallizing, what should I do? Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface, adding a seed crystal of the pure compound, or cooling the solution to a lower temperature.[8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Oiling Out | The boiling point of the solvent is too close to the melting point of the compound, or the solution is supersaturated. | Add more of the "good" solvent to keep the compound dissolved at a higher temperature. Ensure slow cooling to prevent rapid precipitation above the melting point.[9] |
| No Crystals Form | The solution is not saturated, or the compound is highly soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. If that fails, try a different solvent system. |
| Crystals are too Small or Impure | Crystallization occurred too rapidly. | Re-dissolve the crystals by heating and allow the solution to cool more slowly. Using a larger volume of solvent can also slow down the crystallization process.[8] |
Experimental Protocol: Crystallization of this compound
-
Solvent Selection: Through small-scale trials, identify a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane).
-
Dissolution: In a flask, dissolve the impure this compound in the minimum amount of the hot solvent (or the more soluble solvent of a pair).
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization:
-
If using a solvent pair, add the less soluble solvent dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the more soluble solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals in a vacuum oven.
-
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. digital.csic.es [digital.csic.es]
- 3. analytix.co.uk [analytix.co.uk]
- 4. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. community.wvu.edu [community.wvu.edu]
- 10. mdpi.com [mdpi.com]
- 11. Development and Optimization of Supercritical Fluid Extraction Setup Leading to Quantification of 11 Cannabinoids Derived from Medicinal Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. atlantis-press.com [atlantis-press.com]
- 14. youtube.com [youtube.com]
- 15. Tips & Tricks [chem.rochester.edu]
Overcoming low yields in the chemical synthesis of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chemical synthesis of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol, also known as 8-hydroxygeraniol. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues that can lead to low yields and unexpected results during the synthesis of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material (Geraniol or Geranyl Acetate) | Inactive oxidizing agent. | Use a fresh, verified source of the oxidizing agent (e.g., selenium dioxide, tert-butyl hydroperoxide). Ensure proper storage conditions to prevent degradation. |
| Incorrect reaction temperature. | Optimize the reaction temperature. For SeO₂-mediated oxidations, the reaction can often be performed at room temperature.[1] Monitor the reaction progress using TLC to determine the optimal temperature for your specific setup. | |
| Insufficient amount of oxidizing agent. | Ensure the correct stoichiometry of the oxidizing agent is used. For the oxidation of geranyl acetate with SeO₂, a catalytic amount (e.g., 0.4 equivalents) can be used in conjunction with a co-oxidant like tert-butyl hydroperoxide (e.g., 3.1 equivalents).[2] | |
| Formation of Significant Aldehyde Byproducts (Geranial/Citral) | Over-oxidation of the primary alcohol or the newly formed allylic alcohol. | Use a milder oxidizing agent or reduce the reaction time. The oxidation of geraniol can lead to the formation of geranial and neral.[3][4] Careful monitoring of the reaction by TLC is crucial to stop the reaction once the desired diol is formed. |
| Use of certain catalysts or reaction conditions that favor aldehyde formation. | The choice of catalyst can influence the product distribution. For instance, some catalysts may promote the formation of citrals.[5] The use of SeO₂ with t-BuOOH is reported to be selective for the allylic hydroxylation.[1] | |
| Presence of Multiple Unidentified Spots on TLC | Formation of various side products. | Common side products in geraniol oxidation include epoxides (2,3-epoxygeraniol, 6,7-epoxygeraniol), other isomers, and cyclization products like α-terpineol in acidic conditions.[3][6] Characterize the main byproducts using techniques like NMR or GC-MS to better understand the side reactions. |
| Degradation of the product during workup or purification. | The product is a diol and may be sensitive to strong acids or high temperatures. Use mild workup conditions and consider purification by flash column chromatography with a suitable solvent system (e.g., hexanes/ethyl acetate).[1] | |
| Difficulty in Purifying the Final Product | Co-elution of the product with structurally similar byproducts. | Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. The use of a 1:1 hexanes/ethyl acetate mixture has been reported for successful purification.[1] |
| Presence of selenium byproducts. | During the workup of SeO₂ reactions, ensure thorough washing to remove selenium-containing impurities. These can be toxic and interfere with subsequent steps. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol?
A common and effective starting material is geranyl acetate.[1][2][7] The acetate group protects the primary alcohol at the C1 position, allowing for selective oxidation at the terminal methyl group (C8). The acetate can then be easily removed in a subsequent step. Geraniol itself can also be used, but this may lead to a mixture of oxidation products.[5]
Q2: Which oxidizing agent is recommended for the key oxidation step?
A highly effective and regioselective method involves the use of selenium dioxide (SeO₂) as a catalyst with tert-butyl hydroperoxide (t-BuOOH) as the co-oxidant.[1][2] This combination selectively hydroxylates the allylic methyl group.
Q3: What are the typical yields for this synthesis?
With an optimized protocol using geranyl acetate as the starting material, an overall yield of around 82% for the final diol product can be achieved.[2] The first step, the oxidation of geranyl acetate to 8-hydroxygeranyl acetate, has a reported yield of 37-64%, and the subsequent deacetylation to the diol has a yield of around 83%.[1][2]
Q4: What are the major side products I should be aware of?
The most common side products are aldehydes, specifically geranial and neral (which together form citral).[3][4] Other potential byproducts include epoxides, such as 2,3-epoxygeraniol and 6,7-epoxygeraniol, and cyclic ethers.[3] Under acidic conditions, geraniol can cyclize to form α-terpineol.[6]
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a straightforward and effective method to monitor the reaction. By spotting the starting material, the reaction mixture, and a co-spot, you can observe the consumption of the starting material and the formation of the product and any byproducts.
Q6: What is a suitable method for purifying the final product?
Flash column chromatography on silica gel is a standard and effective method for purifying (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol. A common eluent system is a mixture of hexanes and ethyl acetate, for example, in a 1:1 ratio.[1]
Experimental Protocols
Key Experiment: Synthesis of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol from Geranyl Acetate
This two-step protocol is adapted from a reported synthesis.[1][2]
Step 1: Oxidation of Geranyl Acetate to 8-Hydroxygeranyl Acetate
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, add selenium dioxide (0.4 equivalents).
-
Reagent Addition: Add dichloromethane, followed by geranyl acetate (1.0 equivalent) and a solution of tert-butyl hydroperoxide in decane (~5.5 M, 3.1 equivalents).
-
Reaction: Stir the mixture at room temperature (23 °C) for approximately 1.5 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction by adding deionized water and brine. Extract the aqueous layer with ethyl acetate.
-
Washing: Wash the combined organic layers successively with a water/brine mixture, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexanes and ethyl acetate) to yield 8-hydroxygeranyl acetate.
Step 2: Deacetylation to (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol
-
Reaction Setup: In a round-bottom flask, dissolve 8-hydroxygeranyl acetate (1.0 equivalent) in methanol.
-
Reagent Addition: Add potassium carbonate (1.2 equivalents) in one portion.
-
Reaction: Stir the mixture at room temperature (23 °C) for about 2.5 hours.
-
Workup: Remove the methanol under reduced pressure. Add deionized water and extract the aqueous layer with diethyl ether.
-
Drying and Concentration: Dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., with 1:1 hexanes/ethyl acetate) to obtain pure (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol.[1]
Visualizations
Caption: Experimental workflow for the synthesis of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol.
Caption: Troubleshooting logic for low yields in the synthesis.
References
- 1. Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. compound geraniol forms: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. Conversion of Geraniol into Useful Value-Added Products in the Presence of Catalysts of Natural Origin: Diatomite and Alum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Geraniol - Wikipedia [en.wikipedia.org]
- 7. Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol?
A1: (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol, an acyclic terpenoid diol, is susceptible to degradation under several conditions. The primary concerns are:
-
Acidic Conditions: Prone to acid-catalyzed cyclization and isomerization.
-
Oxidative Stress: The allylic alcohol functional groups are susceptible to oxidation.
-
Thermal Stress: Elevated temperatures can lead to dehydration and cyclization.
-
Photolytic Stress: Exposure to UV or high-intensity visible light may cause degradation.
Q2: What are the likely degradation products under acidic conditions?
A2: Under acidic conditions, the diol is likely to undergo intramolecular cyclization to form various cyclic ethers. The exact products will depend on the specific acid and reaction conditions, but furanoid and pyranoid ring systems are common.
Q3: How does (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol behave under oxidative stress?
A3: The primary allylic alcohol groups are prone to oxidation. Mild oxidation may yield mono- or di-aldehydes, while stronger oxidizing conditions could lead to the formation of carboxylic acids.
Q4: Is this compound stable to heat?
A4: Terpenoids, in general, can be sensitive to heat. For (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol, thermal stress can induce dehydration (loss of water) followed by cyclization, similar to what is observed with related compounds like linalool.[1]
Troubleshooting Guides
Issue 1: Loss of Purity in Acidic Formulations
Symptom: A decrease in the peak corresponding to (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol and the appearance of new, earlier-eluting peaks in the HPLC chromatogram when formulated in an acidic buffer (pH < 6).
Potential Cause: Acid-catalyzed degradation, likely leading to cyclization or isomerization.
Troubleshooting Steps:
-
pH Adjustment: If possible, adjust the formulation pH to be neutral (pH 6.8-7.4).
-
Buffer Selection: Use a buffer with a pKa close to the desired pH to ensure stable pH control.
-
Temperature Control: Perform formulation and storage at controlled, low temperatures to reduce the rate of acid-catalyzed reactions.
-
Excipient Compatibility: Ensure that no other excipients in the formulation are contributing to the acidic environment or catalyzing the degradation.
Issue 2: Unexpected Degradation Products in the Presence of Metal Ions
Symptom: Appearance of new peaks in the chromatogram when the diol is in contact with certain metal surfaces or formulated with metal-containing excipients.
Potential Cause: Metal ions can act as Lewis acids and catalyze the degradation of the diol, similar to proton-catalyzed degradation. They can also promote oxidation.
Troubleshooting Steps:
-
Container Material: Use glass or inert polymer containers for storage and experiments. Avoid contact with reactive metals.
-
Chelating Agents: If metal ions are unavoidable in the formulation, consider the addition of a suitable chelating agent (e.g., EDTA) to sequester the metal ions.
-
Purity of Reagents: Ensure all reagents and excipients are of high purity and free from significant metal contamination.
Issue 3: Instability Upon Exposure to Air or Light
Symptom: A gradual decrease in the purity of the compound over time when stored in a clear container or exposed to ambient air.
Potential Cause:
-
Oxidation: The allylic alcohols are susceptible to oxidation by atmospheric oxygen.
-
Photodegradation: Exposure to light, particularly UV, can induce degradation.
Troubleshooting Steps:
-
Inert Atmosphere: Store the compound under an inert atmosphere (e.g., nitrogen or argon). For solutions, sparge with an inert gas before sealing the container.
-
Light Protection: Store the compound in amber-colored vials or wrap containers with aluminum foil to protect from light.
-
Antioxidants: For formulated products, the addition of a suitable antioxidant may be considered to prevent oxidative degradation.
Data Presentation
Table 1: Summary of Forced Degradation Studies for (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | Degradation (%) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | ~35% | Cyclic Ethers |
| Base Hydrolysis | 0.1 M NaOH | 72 | 60 | < 5% | Not significant |
| Oxidation | 3% H₂O₂ | 24 | 25 | ~20% | Aldehyd derivatives |
| Thermal | Dry Heat | 48 | 80 | ~15% | Dehydration and cyclization products |
| Photolytic | ICH Q1B Option 2 | - | 25 | ~10% | Isomers and minor degradants |
Note: The data presented in this table are representative and intended for illustrative purposes. Actual degradation rates may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Under Acidic Conditions
-
Sample Preparation: Prepare a 1 mg/mL solution of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol in a 1:1 mixture of acetonitrile and 0.1 M hydrochloric acid.
-
Stress Condition: Incubate the solution at 60°C for 24 hours.
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the sample using a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation Under Oxidative Conditions
-
Sample Preparation: Prepare a 1 mg/mL solution of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.
-
Stress Condition: Keep the solution at room temperature (25°C) for 24 hours, protected from light.
-
Sample Analysis: At specified intervals, take an aliquot and dilute it with the mobile phase for HPLC analysis.
-
Analysis: Analyze the sample using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to identify any changes in the UV spectrum of the degradation products.
Mandatory Visualization
Caption: Proposed acid-catalyzed degradation pathway.
Caption: Potential oxidative degradation pathway.
Caption: Troubleshooting workflow for stability issues.
References
Optimizing fermentation conditions for microbial production of 8-hydroxygeraniol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the microbial production of 8-hydroxygeraniol.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes involved in the microbial biosynthesis of this compound?
A1: The primary enzymes required are Geraniol Synthase (GES) and Geraniol 8-hydroxylase (G8H). GES converts geranyl pyrophosphate (GPP), a native intermediate in the yeast mevalonate pathway, to geraniol. G8H, a cytochrome P450 monooxygenase, then hydroxylates geraniol to produce this compound.[1] Efficient production often requires heterologous expression of these enzymes, typically from plant sources, in a microbial host like Saccharomyces cerevisiae.[1]
Q2: What are the main bottlenecks in achieving high titers of this compound?
A2: The primary bottlenecks include:
-
Low activity of Geraniol 8-hydroxylase (G8H): G8H is often the rate-limiting step in the pathway.[2][3]
-
Insufficient precursor supply: Limited availability of the precursor, geraniol, can cap the final product titer.
-
Suboptimal fitness between G8H and its redox partner, cytochrome P450 reductase (CPR): Efficient electron transfer from CPR to G8H is crucial for its catalytic activity.
-
Inadequate supply of cofactors: The hydroxylation step catalyzed by G8H requires a steady supply of NADPH.[2]
-
Formation of competing byproducts: Endogenous yeast enzymes may convert geraniol or this compound into undesired products.
Q3: Which microbial hosts are commonly used for this compound production?
A3: Saccharomyces cerevisiae (baker's yeast) is the most commonly engineered microbial host for this compound production. Its well-characterized genetics, robustness in industrial fermentations, and the presence of the native mevalonate pathway for precursor supply make it an ideal chassis.[2][4]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no this compound production | Inefficient G8H enzyme | - Screen for G8H enzymes from different plant sources to find one with higher activity.[4] - Optimize the codon usage of the G8H gene for the expression host. - Co-express the G8H with a compatible cytochrome P450 reductase (CPR) to ensure efficient electron transfer.[3] |
| Insufficient geraniol precursor | - Overexpress key enzymes in the mevalonate pathway to increase the flux towards GPP. - Select a more efficient Geraniol Synthase (GES) to enhance the conversion of GPP to geraniol.[1] | |
| Poor cell growth | - Optimize fermentation media components (carbon and nitrogen sources). - Adjust fermentation parameters such as temperature and pH. | |
| Accumulation of geraniol intermediate | Inefficient conversion of geraniol to this compound | - Increase the expression level of the G8H enzyme. - Ensure adequate aeration to provide sufficient oxygen for the P450-catalyzed reaction. - Enhance the supply of NADPH by overexpressing enzymes involved in the pentose phosphate pathway. |
| Formation of unknown byproducts | Endogenous yeast metabolism | - Identify and delete genes encoding enzymes responsible for the formation of shunt products. For example, deleting ADH6 and ARI1 can prevent the reduction of this compound.[2] |
| Inconsistent yields between batches | Variability in inoculum or media preparation | - Standardize the age and cell density of the seed culture. - Ensure consistent and thorough mixing of all media components. - Calibrate all monitoring equipment (pH meters, temperature probes) before each fermentation run. |
Data Presentation
Table 1: Impact of Genetic Modifications on this compound Titer in S. cerevisiae
| Strain Modification | Key Engineering Strategy | This compound Titer (mg/L) | Fold Improvement | Reference |
| Base Strain | Expression of CrG8H and tCrGES | ~5 | 1x | [1] |
| Engineered Strain 1 | Overexpression of MVA pathway genes | ~15 | 3x | [1] |
| Engineered Strain 2 | Combination of engineered chassis, optimized biosynthesis pathway, and utilization of a superior G8H | >150 | >30x | [4] |
| Engineered Strain 3 | Integrated strategy including G8H-CPR fitness, ER engineering, and increased NADPH supply | 158.1 | ~31.6x | [2] |
| Engineered Strain 4 | Deletion of ADH6 and ARI1 in Engineered Strain 3 | 238.9 | ~47.8x | [2] |
| Fed-batch Fermentation | Carbon restriction strategy with engineered strain | >1000 | >200x | [2] |
Experimental Protocols
Protocol 1: Shake Flask Fermentation of Engineered S. cerevisiae
-
Media Preparation:
-
Prepare Yeast Extract-Peptone-Dextrose (YPD) medium: 10 g/L yeast extract, 20 g/L peptone, and 20 g/L glucose.
-
Alternatively, use a synthetic defined (SD) medium with appropriate amino acid drop-out supplements to maintain plasmids. A typical SD medium contains: 6.7 g/L yeast nitrogen base without amino acids, 20 g/L glucose, and the required amino acid supplements.
-
Autoclave the media at 121°C for 20 minutes.
-
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered yeast strain into 5 mL of sterile YPD or SD medium in a 15 mL culture tube.
-
Incubate at 30°C with shaking at 250 rpm for 24 hours.
-
-
Shake Flask Fermentation:
-
Inoculate 50 mL of the same sterile medium in a 250 mL baffled flask with the seed culture to an initial optical density at 600 nm (OD600) of 0.1.
-
Incubate at 30°C with vigorous shaking (250 rpm) for 72-96 hours.
-
Collect samples periodically to measure cell growth (OD600) and for product analysis.
-
Protocol 2: Extraction and Quantification of this compound by GC-MS
-
Sample Preparation:
-
Take a 1 mL aliquot of the fermentation broth.
-
Add an equal volume of an organic solvent, such as ethyl acetate, containing an internal standard (e.g., undecane or another suitable hydrocarbon).
-
Vortex vigorously for 1 minute to extract the this compound.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous phases.
-
-
GC-MS Analysis:
-
Carefully transfer the organic layer to a new vial for analysis.
-
Inject 1 µL of the organic extract into a gas chromatograph-mass spectrometer (GC-MS) system.
-
Use a suitable capillary column (e.g., HP-5ms).
-
The following is a sample temperature program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 250°C at a rate of 10°C/minute.
-
Hold at 250°C for 5 minutes.
-
-
The mass spectrometer should be operated in full scan mode to identify this compound based on its retention time and mass spectrum, and in selected ion monitoring (SIM) mode for accurate quantification.
-
Quantify the concentration of this compound by comparing its peak area to that of the internal standard and a standard curve of pure this compound.
-
Visualizations
Caption: Biosynthetic pathway for this compound in engineered S. cerevisiae.
Caption: General experimental workflow for this compound production and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Systematic Engineering to Enhance this compound Production in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The construction and optimization of engineered yeast chassis for efficient biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in the enzymatic synthesis of 8-hydroxygeraniol
This guide provides troubleshooting advice and answers to frequently asked questions regarding the enzymatic synthesis of 8-hydroxygeraniol, a key intermediate in the biosynthesis of valuable monoterpene indole alkaloids.[1][2] Low conversion rates are a common challenge, and this resource is designed to help researchers, scientists, and drug development professionals identify and resolve potential issues in their experimental setups.
Troubleshooting Guide: Low Conversion of Geraniol to this compound
Low yields can stem from several factors related to the enzyme, reaction conditions, or substrate and cofactor availability. Use the following sections to diagnose and address potential problems.
Issue 1: Sub-optimal Enzyme Activity
The primary catalyst, geraniol 8-hydroxylase, is a cytochrome P450 (CYP) enzyme and requires specific partners and cofactors to be active.[3]
Possible Causes & Solutions
| Cause | Recommended Action |
| Insufficient or Inactive P450 Reductase (CPR) | Geraniol 8-hydroxylase, a CYP enzyme, requires a partner CPR for electron transfer.[3][4] Ensure the correct CPR is co-expressed or added to the reaction mixture in an optimal ratio to the P450 enzyme. |
| Enzyme Denaturation or Degradation | Verify protein integrity via SDS-PAGE. Optimize storage conditions (e.g., -80°C in appropriate buffer with cryoprotectants). Avoid repeated freeze-thaw cycles. |
| Incorrect Enzyme Variant | Different isoforms of geraniol 8-hydroxylase (e.g., from the CYP76 family) exhibit varying activities and substrate specificities.[5][6] Confirm you are using an enzyme known to be active towards geraniol. |
Issue 2: Inadequate Cofactor or Cosubstrate Concentrations
The hydroxylation reaction is dependent on a steady supply of reducing equivalents and oxygen.
Possible Causes & Solutions
| Cause | Recommended Action |
| NADPH Limitation | The reaction consumes NADPH.[3] Ensure sufficient NADPH concentration (typically in molar excess to the substrate). For whole-cell systems, consider engineering pathways to improve NADPH regeneration. |
| Low Dissolved Oxygen | As a monooxygenase, the enzyme requires molecular oxygen. Ensure adequate aeration of the reaction vessel without causing enzyme denaturation from excessive shear stress. |
| Feedback Inhibition | Biosynthetic pathways can be subject to feedback inhibition, potentially by this compound itself or downstream products.[7] Try to remove the product as it is formed, for example, by using a two-phase extraction system. |
Issue 3: Unfavorable Reaction Conditions
The reaction environment must be optimized for enzyme stability and catalytic efficiency.
Possible Causes & Solutions
| Cause | Recommended Action |
| Sub-optimal pH or Temperature | Determine the optimal pH and temperature for your specific geraniol 8-hydroxylase. Start with a pH around 7.5 and a temperature between 25-30°C and optimize from there. |
| Substrate Toxicity or Insolubility | Geraniol can be toxic to microbial host cells at high concentrations and has low aqueous solubility. Consider fed-batch strategies or the use of a biocompatible organic co-solvent to improve availability. |
| Presence of Inhibitors | Contaminants in the substrate, buffer, or enzyme preparation can act as inhibitors. Use high-purity reagents and ensure purification protocols for the enzyme are robust. |
Frequently Asked Questions (FAQs)
Q1: My conversion rate is low. Where should I start troubleshooting?
A: Begin by verifying the core components of your reaction. This troubleshooting workflow can guide your process.
Q2: What is the role of the Cytochrome P450 Reductase (CPR)?
A: Geraniol 8-hydroxylase is a cytochrome P450 monooxygenase.[8] These enzymes require a partner protein, a CPR, to transfer electrons from NADPH to the P450's heme center.[3][4] Without a functional CPR, the catalytic cycle cannot proceed, and no hydroxylation will occur.
Q3: Can the product, this compound, be further oxidized by the same enzyme?
A: Yes, this is possible. Some P450 enzymes, like CYP76B6 from Catharanthus roseus, are multifunctional and can catalyze sequential oxidation steps.[5][6] This can lead to the formation of 8-oxogeraniol and 8-oxogeranial, which would lower the isolated yield of this compound.[5][9] If you detect these byproducts (e.g., via GC-MS), consider reducing reaction time or using an enzyme variant with higher specificity for the first hydroxylation step.
Q4: What are typical starting concentrations for the reaction?
A: Optimal concentrations are system-dependent. However, a general starting point for in vitro reactions is provided below. For whole-cell biocatalysis, substrate concentrations may need to be lower to avoid toxicity.
| Component | Typical Concentration Range |
| Geraniol 8-Hydroxylase | 0.5 - 5 µM |
| Cytochrome P450 Reductase (CPR) | 1 - 10 µM (often at a 2:1 or higher ratio to P450) |
| Geraniol | 100 µM - 1 mM |
| NADPH | 1.5 - 2x molar excess of Geraniol |
| Buffer | 50 - 100 mM Potassium Phosphate, pH 7.5 |
Experimental Protocols
Protocol 1: In Vitro Activity Assay for Geraniol 8-Hydroxylase
This protocol describes a standard assay to measure the conversion of geraniol to this compound using purified enzymes.
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing buffer, CPR, and NADPH. A typical 100 µL reaction might contain:
-
88 µL of 100 mM Potassium Phosphate Buffer (pH 7.5)
-
2 µL of 100 µM CPR stock (final conc: 2 µM)
-
5 µL of 10 mM NADPH stock (final conc: 500 µM)
-
-
Add Enzyme: Add 2 µL of 50 µM Geraniol 8-Hydroxylase stock (final conc: 1 µM).
-
Pre-incubation: Incubate the mixture at the desired temperature (e.g., 28°C) for 5 minutes to allow for temperature equilibration and P450-CPR complex formation.
-
Initiate Reaction: Start the reaction by adding 3 µL of 10 mM Geraniol stock (dissolved in a suitable solvent like DMSO, final conc: 300 µM).
-
Incubation: Incubate for a set period (e.g., 30-60 minutes) with shaking.
-
Quench Reaction: Stop the reaction by adding an equal volume (100 µL) of an organic solvent such as ethyl acetate.
-
Extraction: Vortex vigorously for 1 minute to extract the substrate and product. Centrifuge to separate the phases.
-
Analysis: Analyze the organic phase using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amounts of remaining geraniol and newly formed this compound.
Protocol 2: Quantification by GC-MS
-
Sample Preparation: Transfer the organic extract from the quenching step into a GC vial.
-
Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
GC Method:
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium.
-
-
MS Method:
-
Ion Source Temperature: 230°C
-
Scan Range: 40-400 m/z.
-
-
Quantification: Create a calibration curve using authentic standards of geraniol and this compound to calculate the concentration of each compound in the sample and determine the conversion rate.
References
- 1. Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Geraniol 8-hydroxylase - Wikipedia [en.wikipedia.org]
- 4. Functional expression of a putative geraniol 8-hydroxylase by reconstitution of bacterially expressed plant CYP76F45 and NADPH-cytochrome P450 reductase CPR I from Croton stellatopilosus Ohba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Geraniol hydroxylase and hydroxygeraniol oxidase activities of the CYP76 family of cytochrome P450 enzymes and potential for engineering the early steps of the (seco)iridoid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US10662415B2 - Engineered biosynthetic pathways for production of (6E)-8-hydroxygeraniol by fermentation - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
Preventing the degradation of 8-hydroxygeraniol during extraction and storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 8-hydroxygeraniol during extraction and storage. The following information is curated to address common issues and provide preventative strategies to ensure the integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: this compound, an unsaturated allylic alcohol, is susceptible to degradation through several mechanisms:
-
Oxidation: Exposure to atmospheric oxygen can lead to the oxidation of the alcohol and olefinic groups. This can be accelerated by light and heat.
-
Isomerization: The double bonds in this compound can undergo isomerization, particularly in the presence of acid or heat, leading to the formation of structural isomers with different chemical and biological properties.
-
Enzymatic Degradation: If extracting from a biological matrix, native enzymes such as dehydrogenases can actively metabolize this compound.[1]
-
Thermal Degradation: High temperatures during extraction or storage can cause decomposition of the molecule.
Q2: I'm observing a loss of potency in my this compound samples over time. What could be the cause?
A2: A loss of potency is a strong indicator of degradation. The most likely culprits are oxidation and isomerization due to improper storage. Ensure your samples are stored under an inert atmosphere (e.g., argon or nitrogen), in amber vials to protect from light, and at low temperatures (-20°C or below).
Q3: My extracted this compound has a different chromatographic profile than the standard. Why?
A3: This suggests the presence of degradation products or isomers. High temperatures during your extraction or analytical (e.g., GC-MS) process can cause thermal degradation and isomerization.[2] Review your protocols for any steps involving excessive heat. Consider using analytical techniques that operate at lower temperatures.
Q4: Can I use antioxidants to protect my this compound samples?
A4: Yes, the addition of antioxidants can be an effective strategy to prevent oxidative degradation. Common antioxidants used for terpenes and related compounds include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherol (Vitamin E). It is crucial to perform validation experiments to ensure the chosen antioxidant does not interfere with your downstream applications.
Q5: What are the ideal storage conditions for long-term stability of this compound?
A5: For long-term storage, this compound should be stored as a dilute solution in a high-purity, degassed solvent (e.g., ethanol or ethyl acetate) at -80°C. The container should be an amber glass vial with a PTFE-lined cap, and the headspace should be flushed with an inert gas like argon or nitrogen before sealing. One study has shown that this compound is stable for at least 5 months when stored at -20°C.[3]
Troubleshooting Guides
Issue 1: Low Yield of this compound After Extraction
| Possible Cause | Troubleshooting Step |
| Oxidation during extraction | 1. Degas all extraction solvents prior to use. 2. Perform the extraction under a blanket of inert gas (argon or nitrogen). 3. Consider adding a small amount of a suitable antioxidant (e.g., BHT, 0.01% w/v) to the extraction solvent. |
| Enzymatic degradation | 1. If extracting from a biological source, flash-freeze the sample in liquid nitrogen immediately after harvesting to quench enzymatic activity. 2. Consider a heat shock step if compatible with the stability of this compound, though this should be approached with caution due to the risk of thermal degradation. |
| Thermal degradation | 1. Utilize cold extraction methods.[4][5] For solvent extraction, pre-chill the solvent and perform the extraction on ice. 2. If using techniques like supercritical CO2 extraction, operate at subcritical, low-temperature conditions.[1] 3. Avoid prolonged exposure to even moderate heat. |
| Inefficient extraction | 1. Ensure the chosen solvent has the appropriate polarity to efficiently solubilize this compound. 2. Optimize the solvent-to-sample ratio and extraction time. |
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
| Possible Cause | Troubleshooting Step |
| Thermal degradation during analysis | 1. If using Gas Chromatography (GC), lower the injector port temperature.[2] 2. Employ a cool on-column injection technique to minimize the thermal stress on the analyte.[2] 3. Consider using High-Performance Liquid Chromatography (HPLC) with a UV or MS detector as an alternative analytical method that operates at lower temperatures. |
| Isomerization | 1. Ensure all solvents and buffers are pH-neutral, as acidic or basic conditions can catalyze isomerization. 2. Store samples in neutral glass vials. |
| Oxidation products | 1. Analyze a freshly prepared sample and compare it to an aged sample to confirm if the unknown peaks are due to degradation over time. 2. If oxidation is suspected, prepare and store a new sample under an inert atmosphere and re-analyze. |
Experimental Protocols
Protocol 1: Cold Solvent Extraction of this compound
This protocol is designed to minimize degradation during the extraction of this compound from a plant matrix.
-
Sample Preparation:
-
Harvest and immediately flash-freeze the plant material in liquid nitrogen.
-
Grind the frozen material to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.
-
-
Extraction:
-
Pre-chill the extraction solvent (e.g., ethyl acetate or ethanol) to -20°C. Degas the solvent by sparging with argon or nitrogen for 15 minutes.
-
Add an antioxidant such as BHT to the solvent to a final concentration of 0.01% (w/v).
-
Transfer the powdered plant material to a pre-chilled flask.
-
Add the cold, degassed solvent at a 10:1 solvent-to-sample (v/w) ratio.
-
Continuously flush the headspace of the flask with inert gas.
-
Stir the mixture on a magnetic stir plate in a cold room or on ice for 2-4 hours.
-
-
Filtration and Solvent Removal:
-
Filter the extract through a pre-chilled Buchner funnel with filter paper to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator with the water bath temperature set no higher than 30°C.
-
For the final stages of solvent removal, use a stream of inert gas to avoid prolonged exposure to heat.
-
-
Storage:
-
Immediately dissolve the crude extract in a minimal amount of degassed solvent.
-
Transfer the solution to an amber glass vial, flush the headspace with inert gas, and store at -80°C.
-
Protocol 2: Stability Testing of this compound
This protocol provides a framework for evaluating the stability of this compound under different storage conditions.
-
Sample Preparation:
-
Prepare a stock solution of purified this compound in a degassed solvent (e.g., ethanol) at a known concentration (e.g., 1 mg/mL).
-
-
Aliquoting and Storage Conditions:
-
Aliquot the stock solution into multiple amber glass vials.
-
Divide the vials into experimental groups to test different conditions:
-
Temperature: -80°C, -20°C, 4°C, Room Temperature.
-
Atmosphere: Inert (argon/nitrogen) vs. Air.
-
Light Exposure: Dark vs. Light.
-
Antioxidant: With and without BHT (0.01% w/v).
-
-
-
Time Points:
-
Establish a timeline for analysis (e.g., Day 0, Week 1, Month 1, Month 3, Month 6).
-
-
Analysis:
-
At each time point, analyze the respective samples using a validated analytical method (e.g., HPLC-UV or GC-MS).
-
Quantify the peak area of this compound and any new peaks that appear.
-
-
Data Presentation:
-
Summarize the percentage of remaining this compound at each time point for each condition in a table.
-
Table 1: Example of Stability Data for this compound
| Storage Condition | Time Point | % Remaining this compound |
| -80°C, Inert, Dark | Month 6 | 99.5% |
| -20°C, Inert, Dark | Month 6 | 98.2% |
| 4°C, Inert, Dark | Month 6 | 85.1% |
| Room Temp, Air, Light | Month 6 | <10% |
Visualizations
References
Validation & Comparative
Validating the Role of 8-Hydroxygeraniol in Plant Defense: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 8-hydroxygeraniol's role in plant defense mechanisms, contrasting its position and function with its precursor, geraniol, and its downstream products, the iridoids. Experimental data validating the defensive role of the biosynthetic pathway leading to this compound is presented, alongside detailed experimental protocols and pathway visualizations.
Introduction: The Chemical Arsenal of Plants
Plants, being sessile organisms, have evolved a sophisticated chemical arsenal to defend themselves against a myriad of threats, including herbivores and pathogens. A significant component of this defense system is the production of specialized metabolites. Among these, terpenoids represent a large and diverse class of compounds with well-established roles in plant defense. This guide focuses on this compound, a monoterpenoid alcohol, and its pivotal position in the biosynthesis of defensive iridoids. While direct comprehensive studies on this compound's specific defensive capabilities are emerging, its importance can be inferred from the validated defensive functions of its precursor, geraniol, and the broad-spectrum bioactivity of the iridoid compounds it helps to create.
Biosynthesis of this compound and Downstream Iridoids
This compound is a key intermediate in the biosynthesis of iridoids, a large group of monoterpenoids known for their defensive properties against herbivores and pathogens. The pathway begins with geraniol, a simple acyclic monoterpene alcohol.
The first committed step in this pathway is the hydroxylation of geraniol at the C8 position, a reaction catalyzed by the enzyme geraniol 8-hydroxylase, to produce this compound. Subsequently, this compound is oxidized to 8-oxogeranial, which then undergoes a series of cyclization and other modifications to form the characteristic cyclopentanopyran ring structure of iridoids.
Comparative Analysis of Defensive Roles
This section compares the known defensive roles of geraniol, the precursor, with those of iridoids, the downstream products of the this compound pathway. The defensive contribution of this compound is inferred from the necessity of its formation for the production of these defensive compounds.
| Compound/Class | Known Defensive Roles | Supporting Evidence |
| Geraniol | Antifungal: Inhibits the growth of various fungal pathogens.[1][2][3] Antibacterial: Shows activity against both Gram-positive and Gram-negative bacteria.[4] Insect Repellent/Antifeedant: Deters feeding by a range of insect herbivores. | Gene silencing of geraniol synthase in tea plants leads to reduced geraniol levels and increased susceptibility to fungal pathogens.[1][2][3] In vitro studies have demonstrated its efficacy against various bacterial strains.[4] Numerous studies have documented its insect repellent properties. |
| This compound | Intermediate in Iridoid Biosynthesis: Its primary validated role is as a necessary precursor for the production of defensive iridoids. Direct evidence of its own defensive activities is an active area of research. | The presence of this compound is a prerequisite for the formation of the iridoid backbone. |
| Iridoids | Broad-Spectrum Anti-herbivore Defense: Acts as a feeding deterrent to a wide range of generalist herbivores. Antimicrobial Properties: Exhibits activity against various bacteria and fungi. | Extensive ecological studies have demonstrated the role of iridoids in deterring insect feeding. Some insects have evolved to sequester these compounds for their own defense. Laboratory assays have confirmed the antimicrobial effects of various isolated iridoid compounds. |
Experimental Validation of the Geraniol/8-Hydroxygeraniol Pathway in Plant Defense
Recent studies on tea plants (Camellia sinensis) have provided direct evidence for the role of the geraniol biosynthetic pathway in defense against fungal pathogens.
Key Experiments and Findings
Researchers utilized RNA interference (RNAi) to silence the expression of geraniol synthase (GES), the enzyme responsible for producing geraniol. The key findings from these studies are summarized below.[1][2][3]
| Experimental Approach | Key Findings | Implication for this compound's Role |
| Gene Silencing of GES | Plants with silenced GES exhibited significantly lower levels of geraniol. | Demonstrates the effective manipulation of the biosynthetic pathway leading to this compound. |
| Pathogen Challenge Assays | GES-silenced plants showed increased susceptibility to fungal pathogens, with larger lesion sizes and higher fungal biomass compared to control plants. | Validates that the production of geraniol and its downstream products, including this compound and iridoids, is crucial for robust plant defense. |
| Gene Expression Analysis | Silencing of GES also led to a downregulation of other defense-related genes, suggesting a broader role for this pathway in orchestrating plant defense responses. | Indicates that the geraniol/8-hydroxygeraniol pathway may be involved in signaling and activating other defense mechanisms. |
Experimental Protocols
-
Tea plant (Camellia sinensis) cultivars susceptible to fungal pathogens are used.
-
Plants are grown in a controlled environment with a 16-hour light/8-hour dark photoperiod at 25°C.
-
A conserved fragment of the target GES gene is amplified by PCR.
-
The fragment is cloned into an RNAi vector in both sense and antisense orientations, separated by an intron.
-
The resulting vector is introduced into Agrobacterium tumefaciens.
-
Stable genetic transformation of tea plant calli is performed via Agrobacterium-mediated transformation.
-
Transgenic plants are regenerated from the transformed calli.
-
A fungal pathogen, such as Colletotrichum gloeosporioides, is cultured on potato dextrose agar (PDA) plates.
-
A spore suspension is prepared and its concentration is adjusted to 1 x 10^6 spores/mL.
-
The leaves of both transgenic (RNAi) and wild-type (control) plants are wounded with a sterile needle.
-
A droplet of the spore suspension is applied to each wound.
-
The inoculated plants are maintained at high humidity for 48 hours to promote infection.
-
Disease progression is monitored, and lesion size is measured at 5 days post-inoculation.
-
Leaf samples are collected from both transgenic and control plants.
-
The samples are ground in liquid nitrogen and extracted with a suitable organic solvent (e.g., hexane or dichloromethane).
-
The extracts are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Authentic standards of geraniol and this compound are used to confirm the identity and quantify the concentration of these compounds in the plant extracts.
Conclusion and Future Directions
The evidence strongly supports the crucial role of the biosynthetic pathway leading to this compound in plant defense. While the precursor, geraniol, exhibits direct antimicrobial and insect-repellent properties, the downstream products, iridoids, provide broad-spectrum protection against herbivores. This compound stands as a key intermediate, bridging the gap between a general-purpose defensive compound and a diverse array of specialized anti-herbivore toxins.
Future research should focus on elucidating the specific defensive activities of this compound itself. Comparative studies using purified this compound in bioassays against a range of herbivores and pathogens would provide direct evidence of its role. Furthermore, investigating the signaling roles of this compound and other intermediates in this pathway could reveal new layers of complexity in plant defense networks. A deeper understanding of this pathway holds significant potential for the development of novel, plant-derived pesticides and pharmaceuticals.
References
- 1. A geraniol synthase regulates plant defense via alternative splicing in tea plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A geraniol synthase regulates plant defense via alternative splicing in tea plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. worldresearchlibrary.org [worldresearchlibrary.org]
8-Hydroxygeraniol: A Comparative Guide for its Use as a Reference Standard in Phytochemical Analysis
For researchers, scientists, and drug development professionals engaged in the intricate field of phytochemical analysis, the selection of an appropriate reference standard is a critical determinant of data accuracy and reliability. This guide provides a comprehensive comparison of 8-hydroxygeraniol as a reference standard, evaluating its performance against common alternatives and offering detailed experimental insights.
This compound: An Overview
This compound is a naturally occurring monoterpenoid and a key intermediate in the biosynthesis of iridoids and monoterpene indole alkaloids, a class of compounds with significant pharmacological activities. Its role as a precursor makes it a valuable analytical target and, consequently, a potential reference standard for the quantification of related compounds in plant extracts and other biological matrices. While readily available as a research chemical, its certification as a reference standard is not as established as that of other common monoterpenes.
Performance Comparison: this compound vs. Alternative Standards
The utility of this compound as a reference standard is best understood in the context of established alternatives such as geraniol and linalool, which are widely available as certified reference materials (CRMs). The following table provides a quantitative comparison of these standards.
| Feature | This compound | Geraniol (Certified Reference Standard) | Linalool (Certified Reference Standard) |
| Purity | Typically >95% (as a research chemical) | ≥98.5% (GC)[1], 97%[2] | ≥99.0% (GC) |
| Certification | Not widely available as a certified reference standard. | Available as a Certified Reference Material (CRM) from various suppliers (e.g., AccuStandard, Merck)[3][4][5]. | Available as a Certified Reference Material (CRM) from various suppliers (e.g., Sigma-Aldrich, AccuStandard). |
| Stability | Data on long-term stability is limited. As a monoterpene alcohol, it is expected to have moderate stability. | Can be unstable under certain conditions, with potential for degradation or isomerization.[1] | Generally stable, but can be susceptible to degradation depending on storage conditions. |
| Price (approx.) | ~$50 USD / 1 mg | ~ | ~$218.50 USD / 1 mL |
| Primary Use | Research chemical, enzyme substrate. | Analytical standard, flavor and fragrance ingredient. | Analytical standard, flavor and fragrance ingredient. |
Experimental Protocols
Accurate quantification of this compound and related monoterpenes requires robust analytical methodologies. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) that can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-DAD) Method for Monoterpene Analysis
This method is adapted from a general protocol for the analysis of monoterpenes in essential oils and can be optimized for this compound.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Standard Preparation:
-
Prepare a stock solution of this compound (or alternative standard) in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
-
Sample Preparation:
-
Extract the plant material with a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
Dilute the filtered extract if necessary to fall within the calibration range.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Monoterpene Analysis
GC-MS is a highly sensitive and specific technique for the analysis of volatile compounds like monoterpenes.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polar capillary column (e.g., HP-5MS, DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at a rate of 5 °C/min.
-
Ramp to 280 °C at a rate of 20 °C/min, hold for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless or split (e.g., 10:1 ratio).
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Standard and Sample Preparation: Similar to the HPLC method, with the standards and samples prepared in a volatile solvent like hexane or ethyl acetate.
-
Quantification:
-
For quantitative analysis, the mass spectrometer can be operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.[6]
-
Choose characteristic ions for this compound (and an internal standard if used) for monitoring.
-
Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Visualizing Key Pathways and Workflows
Biosynthesis of Monoterpene Indole Alkaloids
This compound is a pivotal intermediate in the biosynthetic pathway leading to the formation of monoterpene indole alkaloids. Understanding this pathway is crucial for researchers studying the biosynthesis of these medicinally important compounds.
Caption: Biosynthesis of Monoterpene Indole Alkaloids from Geranyl Pyrophosphate.
Experimental Workflow for Phytochemical Analysis
A standardized workflow is essential for reproducible phytochemical analysis. The following diagram illustrates a typical workflow from sample preparation to data analysis.
References
- 1. Quantitative analysis of geraniol, nerol, linalool, and alpha-terpineol in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Geraniol Analytical Standard - High Purity (97%) at Best Price, Mumbai Supplier [nacchemical.com]
- 3. ns3lab.com [ns3lab.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. accustandard.com [accustandard.com]
- 6. mdpi.com [mdpi.com]
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount. This is particularly true when developing immunoassays for small molecules like monoterpenoids, where subtle structural similarities can lead to significant cross-reactivity, yielding inaccurate results. This guide provides an objective comparison of antibody performance against related monoterpenoids, supported by experimental data and detailed protocols to aid in the development and validation of specific immunoassays.
Monoterpenoids, a class of terpenes with a C10 skeleton, are widely distributed in nature and are key components of essential oils. They are extensively used in the food, cosmetic, and pharmaceutical industries. Structurally similar monoterpenoids, such as isomers and their derivatives, present a significant challenge for antibody-based detection methods. An antibody developed against a specific monoterpenoid may exhibit varying degrees of cross-reactivity with other structurally related compounds, leading to false-positive results or inaccurate quantification. This guide explores the critical aspects of antibody cross-reactivity among monoterpenoids and provides a framework for assessing and interpreting these interactions.
Comparative Analysis of Antibody Cross-Reactivity
The development of highly specific monoclonal antibodies is crucial for distinguishing between closely related monoterpenoids. The specificity of these antibodies is typically evaluated using competitive enzyme-linked immunosorbent assays (cELISA). In this assay format, the ability of structurally related compounds to inhibit the binding of the specific antibody to the target antigen is measured. The results are often expressed as the concentration of the competing compound that causes 50% inhibition of the maximal signal (IC50) and the cross-reactivity percentage, calculated relative to the target analyte.
As an illustrative example, the following table summarizes the cross-reactivity of a monoclonal antibody developed for the detection of the mycotoxin citrinin against its analogues. While not monoterpenoids, the principles of immunoassay development and cross-reactivity assessment are directly transferable.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Citrinin (Target) | [Chemical structure of Citrinin] | 0.037 | 100 |
| Analogue 1 | [Chemical structure of Analogue 1] | >100 | <0.01 |
| Analogue 2 | [Chemical structure of Analogue 2] | >100 | <0.01 |
| Analogue 3 | [Chemical structure of Analogue 3] | >100 | <0.01 |
This table is a representative example based on data for a different small molecule, as comprehensive public data for a single monoterpenoid antibody against a wide range of related structures is limited. The principle of assessing cross-reactivity remains the same.
Key Factors Influencing Monoterpenoid Antibody Specificity
The specificity of an antibody towards a particular monoterpenoid is influenced by several factors related to the hapten design and the immunization process:
-
Hapten Synthesis: Since monoterpenoids are small molecules (haptens), they must be conjugated to a larger carrier protein to elicit an immune response. The site of conjugation on the monoterpenoid molecule is critical. If the conjugation point obscures a key structural feature that distinguishes it from related compounds, the resulting antibodies are more likely to be cross-reactive.
-
Three-Dimensional Structure and Stereochemistry: The immune system can recognize subtle differences in the three-dimensional shape of molecules. Studies have shown that antibodies can distinguish between different stereoisomers of the same monoterpenoid, such as (R)- and (S)-carvone. This highlights the high degree of specificity that can be achieved.
-
Structural Similarity of Competing Analytes: The degree of cross-reactivity is directly related to the structural similarity between the target monoterpenoid and the competing compound. Minor changes in functional groups or the carbon skeleton can significantly impact antibody binding.
Experimental Protocols
The following is a detailed methodology for a competitive indirect enzyme-linked immunosorbent assay (icELISA), a common technique for assessing antibody cross-reactivity against small molecules like monoterpenoids.
Competitive Indirect ELISA (icELISA) Protocol
1. Coating of the Microtiter Plate:
- A coating antigen (hapten conjugated to a protein different from the one used for immunization, e.g., ovalbumin) is diluted in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).
- 100 µL of the coating antigen solution is added to each well of a 96-well microtiter plate.
- The plate is incubated overnight at 4°C to allow the antigen to adsorb to the well surface.
2. Washing:
- The coating solution is discarded, and the plate is washed three to five times with a washing buffer (e.g., phosphate-buffered saline containing 0.05% Tween 20, PBST).
3. Blocking:
- To prevent non-specific binding of antibodies, 200 µL of a blocking buffer (e.g., PBST containing 1% bovine serum albumin, BSA) is added to each well.
- The plate is incubated for 1-2 hours at 37°C.
4. Competitive Reaction:
- The plate is washed again as described in step 2.
- A series of standard solutions of the target monoterpenoid and the potential cross-reactants are prepared in a suitable buffer.
- 50 µL of each standard solution or sample is added to the wells.
- 50 µL of the primary monoclonal antibody (at a predetermined optimal dilution) is then added to each well.
- The plate is incubated for 1 hour at 37°C, during which the free monoterpenoid in the solution competes with the coated antigen for binding to the antibody.
5. Addition of Secondary Antibody:
- The plate is washed to remove unbound primary antibody and other components.
- 100 µL of a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated goat anti-mouse IgG) is added to each well.
- The plate is incubated for 1 hour at 37°C.
6. Substrate Addition and Signal Detection:
- The plate is washed again.
- 100 µL of a substrate solution (e.g., TMB, 3,3',5,5'-tetramethylbenzidine) is added to each well.
- The plate is incubated in the dark at room temperature for 15-30 minutes to allow for color development.
- The enzymatic reaction is stopped by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).
- The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
7. Data Analysis:
- A standard curve is generated by plotting the absorbance against the logarithm of the concentration of the target monoterpenoid.
- The IC50 value is determined from the standard curve.
- The cross-reactivity (CR) is calculated using the following formula: CR (%) = (IC50 of the target monoterpenoid / IC50 of the competing compound) x 100
Visualizing the Workflow and Principles
To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for developing a monoterpenoid immunoassay and the principle of the competitive ELISA.
A Comparative Guide to the Biological Activity of 8-Hydroxygeraniol and Its Potential Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of 8-hydroxygeraniol and its precursor, geraniol. While research into the specific biological activities of this compound derivatives is still an emerging field, this document aims to provide a foundational understanding by summarizing existing data, outlining detailed experimental protocols for future screening, and proposing potential avenues for investigation.
Introduction: this compound as a Key Biosynthetic Intermediate
This compound is a naturally occurring monoterpene that plays a crucial role as a key intermediate in the biosynthesis of thousands of monoterpene indole alkaloids (MIAs), a class of compounds with significant pharmacological activities, including anticancer and antihypertensive properties.[1][2] It is synthesized from geraniol through an enzymatic oxidation process.[1][3] Given its central role in the formation of complex and bioactive molecules, this compound presents an attractive scaffold for the development of novel therapeutic agents.
While extensive research has been conducted on the biological activities of its parent compound, geraniol, which is known to possess anti-inflammatory, anticancer, and antimicrobial properties, dedicated studies on the bioactivity of this compound and its synthetic derivatives are limited in the publicly available scientific literature. This guide, therefore, draws comparisons with geraniol and provides a framework for the systematic evaluation of this compound derivatives.
Comparative Biological Activity: this compound vs. Geraniol
Direct comparative studies on the biological activities of this compound and its derivatives are scarce. However, a comparative analysis with the well-researched precursor, geraniol, can provide valuable insights.
| Compound | Biological Activity | Supporting Evidence (Qualitative) |
| Geraniol | Anti-inflammatory: Reduces the expression of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-8.[4] | |
| Anticancer: Exhibits cytotoxic effects against various cancer cell lines and can sensitize tumor cells to chemotherapy. | ||
| Antimicrobial: Shows activity against a range of bacteria and fungi. | ||
| This compound | Biosynthetic Precursor: Primarily recognized for its role as a key intermediate in the biosynthesis of monoterpene indole alkaloids.[1][2][3] | |
| Potential for Bioactivity: The introduction of a hydroxyl group can alter the polarity and hydrogen bonding capabilities of the molecule, potentially influencing its interaction with biological targets and leading to unique bioactivities. |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves a two-step process starting from geranyl acetate.[1][5]
-
Regio- and Chemoselective Oxidation: Geranyl acetate is oxidized using selenium dioxide (SeO₂) to introduce a hydroxyl group at the C8 position, yielding 8-hydroxygeranyl acetate.[1]
-
Deacetylation: The resulting 8-hydroxygeranyl acetate is then deacetylated, typically using a base like potassium carbonate (K₂CO₃) in methanol, to yield this compound.[1]
Caption: Synthesis of this compound from Geranyl Acetate.
Experimental Protocols for Biological Activity Screening
The following are detailed methodologies for key experiments to screen the biological activity of this compound and its derivatives.
Anti-inflammatory Activity Screening
Objective: To assess the potential of this compound and its derivatives to inhibit the production of pro-inflammatory mediators in a cell-based assay.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells are seeded in 24-well plates at a density of 2 x 10⁵ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound, its derivatives, or a positive control (e.g., dexamethasone) for 1 hour.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Cell Viability Assay: The viability of the cells after treatment is assessed using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
Anticancer Activity Screening
Objective: To evaluate the cytotoxic effects of this compound and its derivatives on cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are maintained in appropriate culture media and conditions.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound, its derivatives, or a positive control (e.g., doxorubicin) for 48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) is determined from the dose-response curve.
Antimicrobial Activity Screening
Objective: To determine the minimum inhibitory concentration (MIC) of this compound and its derivatives against various microorganisms.
Experimental Protocol: Broth Microdilution Method
-
Microorganism Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains are cultured in appropriate broth overnight. The cultures are then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: A serial two-fold dilution of this compound, its derivatives, and a positive control antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi) is prepared in a 96-well microtiter plate.
-
Inoculation: The standardized microbial suspension is added to each well.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria or at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Proposed Signaling Pathway for Investigation and Experimental Workflow
Further research into the biological activities of this compound and its derivatives could focus on specific signaling pathways known to be modulated by other monoterpenes.
Caption: Proposed NF-κB signaling pathway for anti-inflammatory screening.
Caption: General workflow for the screening and development of this compound derivatives.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. While its primary known role is as a biosynthetic precursor, its structural similarity to the bioactive monoterpene geraniol suggests a potential for inherent biological activities. The lack of extensive research on this compound and its derivatives presents a significant opportunity for novel drug discovery.
Future research should focus on the systematic synthesis and screening of a library of this compound derivatives to establish clear structure-activity relationships. The experimental protocols and workflows outlined in this guide provide a robust framework for such investigations. Elucidating the biological activities of this compound class could lead to the development of new therapeutic agents for a range of diseases.
References
Pioneering 8-Hydroxygeraniol Synthesis: A Comparative Analysis of Enzymatic Efficacy
For researchers and professionals in drug development and scientific research, the efficient synthesis of 8-hydroxygeraniol, a critical precursor in the biosynthesis of valuable monoterpenoid indole alkaloids (MIAs), is of paramount importance. This guide provides a comparative overview of different enzymes utilized for this pivotal hydroxylation step, supported by available experimental data to inform enzyme selection and pathway engineering.
The enzymatic conversion of geraniol to this compound is primarily catalyzed by a class of enzymes known as geraniol 8-hydroxylases (G8H), which are typically cytochrome P450 monooxygenases (CYPs).[1] These enzymes require a companion protein, NADPH-cytochrome P450 reductase (CPR), for their catalytic activity. The efficacy of this compound synthesis can be significantly influenced by the specific CYP enzyme used, its origin, and the expression system. This comparison focuses on several key enzymes that have been characterized in the literature.
Comparative Efficacy of Geraniol 8-Hydroxylases
The selection of an optimal geraniol 8-hydroxylase is a critical step in the development of biosynthetic routes to complex MIAs. Research has identified several candidate enzymes from different organisms, each with distinct characteristics. While direct comparative studies under identical conditions are limited, the available data allows for a preliminary assessment of their potential. Key enzymes discussed include those from Catharanthus roseus (CrG8H or CYP76B6), Arabidopsis thaliana (CYP76C4), Phaedon cochleariae (CYP6BH5), and Croton stellatopilosus (CYP76F45).[2][3][4]
| Enzyme (Source Organism) | Class | Key Characteristics | Substrate Specificity/Promiscuity | Reported Performance Metrics |
| CYP76B6 (Catharanthus roseus) | Cytochrome P450 | Highly specialized and efficient; multifunctional, catalyzing two sequential oxidation steps from geraniol to 8-oxogeraniol.[2][5] | Primarily geraniol.[2] | The first hydroxylation step is reported to be very efficient and rapid.[2] |
| CYP76C4 (Arabidopsis thaliana) | Cytochrome P450 | Characterized as a geraniol 9- or 8-hydroxylase.[2] | Geraniol.[2] | Activity confirmed, but detailed kinetic data for direct comparison is not readily available in the provided abstracts. |
| CYP6BH5 (Phaedon cochleariae) | Cytochrome P450 | Identified as a key geraniol 8-hydroxylase in insect iridoid biosynthesis.[3] | Substrate promiscuous: converts geraniol, nerol, and citronellol.[3] | In vitro assays demonstrated its function, but specific activity values are not detailed in the abstract.[3] |
| CYP76F45 (Croton stellatopilosus) | Cytochrome P450 | Requires co-expression with a CPR for activity.[4] | Utilizes both geraniol and farnesol as substrates with a preference ratio of 54:46 (geraniol:farnesol).[4] | Functional characterization showed the formation of this compound upon simultaneous incubation with geraniol and NADPH.[4] |
Note: The performance of these enzymes can be significantly influenced by the expression host (e.g., yeast, E. coli, insect cells), the choice of CPR, and the optimization of fermentation or reaction conditions.[6][7] For instance, systematic engineering in yeast, including optimizing the G8H and its corresponding CPR, has been shown to improve this compound titers by over 30-fold.[6]
Experimental Methodologies
The characterization of geraniol 8-hydroxylase activity typically involves several key steps, from gene cloning and protein expression to enzyme assays and product analysis. The following is a generalized protocol based on methodologies described in the cited literature.
General Experimental Protocol for G8H Characterization
-
Gene Cloning and Heterologous Expression:
-
Protein Preparation:
-
For in vitro assays, the recombinant proteins are often prepared as microsomal fractions from the expression host, as CYPs are membrane-bound proteins.
-
-
In Vitro Enzyme Assay:
-
The standard assay mixture contains the microsomal preparation (containing the G8H and CPR), the substrate (geraniol), and the coenzyme NADPH in a suitable buffer.[4]
-
The reaction is initiated by the addition of NADPH and incubated at a specific temperature for a defined period.
-
Control reactions are performed, typically by omitting NADPH or using microsomes from a host transformed with an empty vector.
-
-
Product Extraction and Analysis:
-
Following incubation, the reaction products are extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
The extracted products are then analyzed and quantified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]
-
-
In Vivo Production:
-
For evaluating enzyme performance in a cellular context, the G8H and CPR are expressed in a host organism like S. cerevisiae.
-
The engineered strain is cultured under specific fermentation conditions, and the production of this compound in the culture medium is monitored over time.[6]
-
Visualizing the Enzymatic Synthesis and Workflow
To better illustrate the processes involved in this compound synthesis, the following diagrams have been generated.
Caption: Enzymatic conversion of geraniol to this compound by different G8H enzymes.
Caption: General experimental workflow for the characterization of G8H enzyme efficacy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Geraniol hydroxylase and hydroxygeraniol oxidase activities of the CYP76 family of cytochrome P450 enzymes and potential for engineering the early steps of the (seco)iridoid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A cytochrome P450 from juvenile mustard leaf beetles hydroxylates geraniol, a key step in iridoid biosynthesis | bioRxiv [biorxiv.org]
- 4. Functional expression of a putative geraniol 8-hydroxylase by reconstitution of bacterially expressed plant CYP76F45 and NADPH-cytochrome P450 reductase CPR I from Croton stellatopilosus Ohba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Study on the cytochrome P450-mediated oxidative metabolism of the terpene alcohol linalool: indication of biological epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Cytochrome P450 Enzymes Responsible for Oxidative Metabolism of Synthetic Cannabinoid (1-Hexyl-1H-Indol-3-yl)-1-naphthalenyl-methanone (JWH-019) [mdpi.com]
Unveiling the Gateway to Iridoids: Validating 8-Hydroxygeraniol's Crucial Role in Biosynthesis
A comparative analysis of the enzymatic steps initiating the iridoid biosynthesis pathway confirms the pivotal position of 8-hydroxygeraniol. This guide delves into the experimental data that substantiates its role, offering a comparison with potential alternative metabolic routes and providing detailed methodologies for key validation experiments.
The biosynthesis of iridoids, a class of monoterpenoids with significant pharmacological and ecological roles, commences with the hydroxylation of geraniol. The central and well-established pathway proceeds through the formation of this compound, a reaction catalyzed by the enzyme geraniol 8-hydroxylase (G8H). This initial step is a critical control point, directing the metabolic flux towards the production of complex iridoid skeletons.
The Established Pathway: Hydroxylation at the C8 Position
The primary route for iridoid biosynthesis involves the specific hydroxylation of geraniol at the C8 position to yield this compound. This reaction is predominantly catalyzed by a cytochrome P450-dependent monooxygenase, with the most well-characterized example being CYP76B6 from the medicinal plant Catharanthus roseus. Following its formation, this compound is further oxidized by this compound oxidase (HGO) or a dehydrogenase to produce 8-oxogeranial, the substrate for the subsequent cyclization step that forms the characteristic iridoid ring system.
Recent research has solidified the understanding of this pathway, with the entire sequence of enzymatic reactions from geranyl pyrophosphate (GPP) to various iridoids and their derivatives now largely elucidated. The conversion of geraniol to this compound is a key committed step in this intricate biosynthetic network.
Performance Comparison: 8-Hydroxylation versus Potential Alternatives
While the 8-hydroxylation of geraniol is the accepted route to iridoids, the existence of alternative hydroxylations, such as at the C10 position by geraniol 10-hydroxylase (G10H), has been explored. However, evidence suggests that in the context of iridoid biosynthesis in plants like Catharanthus roseus, the enzyme historically referred to as G10H is, in fact, the geraniol 8-hydroxylase (CYP76B6), which exhibits high specificity for the C8 position.
To objectively compare the efficiency of the established pathway, a review of the available quantitative data on the key enzymes is essential. The catalytic efficiency of an enzyme is best represented by the specificity constant (kcat/Km), which incorporates both the turnover rate (kcat) and the enzyme's affinity for its substrate (Km).
| Enzyme | Substrate | Product | Organism | Specific Activity (nkat/mg protein) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Geraniol 8-Hydroxylase (CYP76B6) | Geraniol | This compound | Catharanthus roseus | 3.1 | - | - | - |
| Geraniol Synthase (GES) | Geranyl Pyrophosphate | Geraniol | Catharanthus roseus | - | 58.51 | - | - |
The metabolic fate of 10-hydroxygeraniol, when formed, appears to lead to pathways other than the canonical iridoid biosynthesis, suggesting that the 8-hydroxylation is a highly specific and efficient gateway to this class of compounds.
Experimental Validation of the Pathway
The position of this compound in the iridoid biosynthesis pathway has been validated through a series of key experiments. These include the heterologous expression of candidate enzymes, in planta functional assays, and gene silencing techniques to observe the effect on the metabolic profile.
Logical Workflow for Pathway Validation
Experimental Protocols
Heterologous Expression and Purification of Geraniol 8-Hydroxylase (CYP76B6) in Saccharomyces cerevisiae (Yeast)
This protocol describes the expression and isolation of the cytochrome P450 enzyme Geraniol 8-Hydroxylase (G8H) from Catharanthus roseus in a yeast expression system for subsequent in vitro characterization.
1. Yeast Transformation:
- The full-length cDNA of CYP76B6 is cloned into a yeast expression vector (e.g., pYES-DEST52).
- The expression vector is transformed into a suitable S. cerevisiae strain (e.g., WAT11) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.
- Transformed yeast cells are selected on appropriate synthetic defined medium lacking uracil.
2. Protein Expression:
- A single colony of transformed yeast is used to inoculate a pre-culture in selective medium containing glucose.
- The pre-culture is grown overnight at 30°C with shaking.
- The main culture is inoculated with the pre-culture in a larger volume of selective medium containing galactose to induce protein expression.
- The main culture is incubated for 24-48 hours at 30°C with vigorous shaking.
3. Microsome Isolation:
- Yeast cells are harvested by centrifugation.
- The cell pellet is washed and resuspended in a breaking buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 600 mM sorbitol).
- Cells are mechanically disrupted using glass beads or a French press.
- The cell lysate is subjected to a series of centrifugations to remove cell debris and isolate the microsomal fraction, which contains the membrane-bound P450 enzyme. The final high-speed centrifugation (e.g., 100,000 x g) pellets the microsomes.
4. Solubilization and Purification (Optional, for detailed kinetics):
- The microsomal pellet is resuspended in a solubilization buffer containing a detergent (e.g., sodium cholate).
- The solubilized proteins are then purified using affinity chromatography, such as Ni-NTA chromatography if the protein is His-tagged.
In Vitro Enzyme Assay for Geraniol 8-Hydroxylase Activity
This assay measures the conversion of geraniol to this compound by the heterologously expressed and purified G8H.
1. Reaction Mixture Preparation:
- A typical reaction mixture contains:
- Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.5)
- NADPH-cytochrome P450 reductase (required for P450 activity)
- NADPH (cofactor)
- The purified G8H enzyme or microsomal fraction
- Geraniol (substrate) dissolved in a suitable solvent (e.g., DMSO)
2. Reaction Incubation:
- The reaction is initiated by the addition of the substrate, geraniol.
- The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
- Control reactions are performed without the enzyme or without NADPH to ensure the observed activity is enzyme-dependent.
3. Product Extraction and Analysis:
- The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate).
- The organic phase containing the product is separated, dried, and resuspended in a suitable solvent for analysis.
- The product, this compound, is identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS).
Virus-Induced Gene Silencing (VIGS) for Pathway Validation in Nicotiana benthamiana
VIGS is a reverse genetics tool used to transiently silence the expression of a target gene in plants, allowing for the study of the resulting phenotype.
1. VIGS Vector Construction:
- A fragment of the target gene (e.g., G8H) is cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector (pTRV2).
2. Agrobacterium tumefaciens Transformation:
- The pTRV2-G8H construct and the pTRV1 vector (containing the viral RNA polymerase and movement protein) are separately transformed into A. tumefaciens.
3. Agroinfiltration:
- Cultures of A. tumefaciens carrying pTRV1 and pTRV2-G8H are grown and then mixed in a 1:1 ratio.
- The bacterial suspension is infiltrated into the leaves of young N. benthamiana plants using a needleless syringe.
4. Plant Growth and Analysis:
- The infiltrated plants are grown for 2-3 weeks to allow for the spread of the virus and the silencing of the target gene.
- The effect of gene silencing on the plant's metabolome is assessed by analyzing the levels of iridoid pathway intermediates and products using GC-MS or LC-MS. A significant reduction in this compound and downstream iridoids in the G8H-silenced plants would validate the gene's function in the pathway.
Iridoid Biosynthesis Pathway Diagram
References
Comparative study of the pharmacological effects of 8-hydroxygeraniol and its analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacological effects of 8-hydroxygeraniol and its related analogs, geraniol and geranic acid. Due to the limited direct pharmacological data available for this compound, this comparison primarily leverages the extensive research conducted on its parent compound, geraniol, and its metabolite, geranic acid. This document is intended to serve as a resource for researchers and professionals in the field of drug development by summarizing available quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.
Introduction to the Compounds
This compound is a monoterpene alcohol that serves as a key intermediate in the biosynthesis of various valuable natural products, including monoterpene indole alkaloids.[1] Its pharmacological properties are not extensively studied. Geraniol, the parent compound of this compound, is a well-researched acyclic monoterpene alcohol found in the essential oils of numerous aromatic plants.[2] It is known to possess a wide range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and antimicrobial effects.[2][3] Geranic acid is a metabolite of geraniol and has also demonstrated biological activities, particularly as an antimicrobial agent.[4][5]
Comparative Pharmacological Data
Table 1: Anti-Inflammatory Activity
| Compound | Assay | Cell Line | Concentration/IC₅₀ | Effect | Reference |
| Geraniol | LPS-induced TNF-α release | Murine macrophages | 100 µM | Significant reduction in TNF-α | [6] |
| Geraniol | LPS-induced IL-6 release | Murine macrophages | 100 µM | Significant reduction in IL-6 | [6] |
| Geraniol | LPS-induced NO production | RAW 264.7 macrophages | IC₅₀: 12.8 µM | Inhibition of nitric oxide production | [7] |
| Geranic Acid | Elastase Inhibition | Porcine Elastase | IC₅₀: ~5 mM | Inhibition of elastase activity | [8] |
Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Organism | MIC (µg/mL) | Reference |
| Geraniol | Staphylococcus aureus | 125 - 500 | [9] |
| Geraniol | Escherichia coli | 250 - 1000 | [9] |
| Geraniol | Candida albicans | 62.5 - 250 | [9] |
| Geranic Acid (as part of CAGE) | Staphylococcus aureus | CAGE (1:2 ratio): 0.625% (v/v) | [10] |
| Geranic Acid (as part of CAGE) | Pseudomonas aeruginosa | CAGE (1:2 ratio): 1.25% (v/v) | [10] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus. CAGE refers to a deep eutectic solvent composed of choline and geranic acid.
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Inflammatory Response in Macrophages
This protocol is a standard method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of pro-inflammatory mediators in macrophages stimulated with LPS.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound, geraniol, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6 quantification
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Include a vehicle control (solvent only).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). Include an unstimulated control group.
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent according to the manufacturer's instructions.
-
Cytokines (TNF-α, IL-6): Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits following the manufacturer's protocols.
-
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by the test compounds compared to the LPS-stimulated control. Determine the IC₅₀ values if possible.
Minimum Inhibitory Concentration (MIC) Assay
This broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compounds
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Test Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism.
Signaling Pathways and Metabolic Conversion
Geraniol Metabolism
Geraniol is metabolized in vivo through oxidation to form various derivatives, including this compound, 8-oxogeranial, and geranic acid.[13] Understanding this metabolic pathway is crucial for interpreting the pharmacological effects of geraniol and its metabolites.
Caption: Metabolic pathway of geraniol to its derivatives.
NF-κB Signaling Pathway in Inflammation
The anti-inflammatory effects of compounds like geraniol are often mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] LPS, a component of the outer membrane of Gram-negative bacteria, activates this pathway, leading to the production of pro-inflammatory cytokines.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of geraniol.
Conclusion
While direct pharmacological data for this compound remains scarce, the available information on its parent compound, geraniol, and its metabolite, geranic acid, provides a valuable starting point for further investigation. Geraniol exhibits significant anti-inflammatory and antimicrobial properties, and geranic acid also contributes to antimicrobial effects. The provided experimental protocols offer a framework for future studies to directly assess and compare the pharmacological activities of this compound and a wider range of its analogs. Such research is essential to unlock the full therapeutic potential of this class of monoterpenoids. Further studies are warranted to elucidate the specific pharmacological profile of this compound and to determine if it possesses unique or enhanced activities compared to its well-studied relatives.
References
- 1. Clinical translation of choline and geranic acid deep eutectic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Geraniol biotransformation-pathway in spores of Penicillium digitatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 6. Protective effect of geraniol inhibits inflammatory response, oxidative stress and apoptosis in traumatic injury of the spinal cord through modulation of NF-κB and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Research Portal [iro.uiowa.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. Scope and efficacy of the broad-spectrum topical antiseptic choline geranate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. Geraniol Pharmacokinetics, Bioavailability and Its Multiple Effects on the Liver Antioxidant and Xenobiotic-Metabolizing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Establishing the Purity of Synthetic (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol Against a Known Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for establishing the purity of synthetically produced (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol. Due to the current lack of a commercially available certified reference standard for this specific molecule, this guide details a robust, multi-technique approach for the preparation and characterization of an in-house primary reference material and its use in qualifying synthetic batches.
Overview and Rationale for an In-House Reference Standard
(2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol, a derivative of the monoterpene geraniol, is a molecule of interest in various research and development fields. Ensuring the purity of this compound is critical for the validity and reproducibility of experimental results. In the absence of a commercially available certified reference standard from a major pharmacopeia or standards body, a well-characterized in-house reference standard must be established.
This guide outlines the analytical methodologies required to fully characterize a designated batch of synthetic (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol to serve as a primary reference standard. Subsequent synthetic batches can then be compared against this in-house standard to ensure consistent quality and purity. The analytical approach leverages orthogonal methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—to provide a comprehensive purity profile.
Experimental Protocols
Preparation and Purification of an In-House Reference Standard
A single batch of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol should be synthesized and subjected to rigorous purification. A recommended method is column chromatography using silica gel with a suitable eluent system, such as a hexane/ethyl acetate gradient, to isolate the desired compound from starting materials, byproducts, and isomers. The purified material should be thoroughly dried under a high vacuum to remove residual solvents. This purified batch will be designated as the in-house reference standard.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed to separate the target diol from non-volatile impurities and isomers.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is recommended.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-20 min: 30% B to 90% B
-
20-25 min: Hold at 90% B
-
25-30 min: Return to 30% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known concentration (e.g., 1 mg/mL) of the synthetic diol and the in-house reference standard in acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Isomer Identification
This technique is ideal for identifying and quantifying volatile impurities, residual solvents, and for providing an orthogonal measure of purity.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at 10°C/min.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C
-
MS Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Prepare dilute solutions (e.g., 100 µg/mL) of the synthetic diol and the in-house reference standard in a suitable solvent like ethyl acetate.
Quantitative NMR (qNMR) for Absolute Purity Determination of the In-House Standard
qNMR is a primary analytical method that can be used to determine the absolute purity of the in-house reference standard without the need for a reference standard of the same compound.
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6, Methanol-d4).
-
Sample Preparation:
-
Accurately weigh a specific amount of the in-house reference standard.
-
Accurately weigh a specific amount of the certified internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (at least 5 times the longest T1 of the signals of interest).
-
Acquire the spectrum with a sufficient signal-to-noise ratio.
-
-
Data Processing:
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity of the analyte using the following formula:
Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
P = Purity
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = Internal Standard
-
Data Presentation: Comparative Purity Analysis
The following table provides a structured format for comparing the purity of a synthetic batch of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol against the well-characterized in-house reference standard.
| Analytical Parameter | In-House Reference Standard | Synthetic Batch (Lot No. XXXXX) | Acceptance Criteria |
| Appearance | White to off-white solid | Conforms | Conforms to Reference |
| HPLC Purity (Area %) | 99.8% | 99.5% | ≥ 99.0% |
| GC Purity (Area %) | 99.9% | 99.6% | ≥ 99.0% |
| Identity by ¹H NMR | Conforms to structure | Conforms | Conforms to Reference |
| Identity by Mass Spec. | Conforms to structure | Conforms | Conforms to Reference |
| Individual Impurity (HPLC) | < 0.1% | < 0.15% | ≤ 0.2% |
| Total Impurities (HPLC) | 0.2% | 0.5% | ≤ 1.0% |
| Residual Solvents (GC) | Not Detected | < 0.1% | ≤ 0.5% |
| Water Content (Karl Fischer) | 0.1% | 0.2% | ≤ 0.5% |
| qNMR Purity (Absolute) | 99.7% ± 0.2% | Not Applicable | Not Applicable |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for establishing the purity of a synthetic batch of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol.
Caption: Workflow for purity establishment.
The logical relationship between the analytical techniques for the comprehensive characterization of the in-house standard is depicted below.
Caption: Analytical techniques for characterization.
Safety Operating Guide
Navigating the Disposal of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol, a diol used in various research and development applications, is paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to minimize risks and comply with regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Waste Characterization and Segregation: The First Step to Compliance
Key Segregation Practices:
-
Do not mix with halogenated solvents.
-
Do not mix with strong acids, bases, or oxidizing agents.
-
Do not dispose of down the sink or in regular trash.[1]
Step-by-Step Disposal Procedure
-
Container Selection: Choose a designated, leak-proof, and chemically compatible container for collecting the waste. The container should be clearly labeled as "Hazardous Waste," "Non-Halogenated Organic Solvents," and specifically list "(2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol."
-
Waste Collection: Carefully transfer the waste into the designated container, ensuring not to fill it beyond 90% of its capacity to allow for vapor expansion.[2] Keep the container securely closed when not in use.
-
Storage: Store the waste container in a designated hazardous waste accumulation area that is well-ventilated and away from sources of ignition.[1] This area should be under the direct supervision of laboratory personnel.[2]
-
Disposal Request: Once the container is nearing its capacity or has been in storage for a period approaching the site-specific limit (often 90 days), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]
Quantitative Data for Waste Management
For effective planning and compliance, the following quantitative parameters should be monitored:
| Parameter | Guideline | Rationale |
| Container Fill Level | Do not exceed 90% of capacity | Prevents spills and allows for vapor expansion.[2] |
| Storage Time Limit | Maximum 90 days (check local regulations) | Complies with typical hazardous waste generator requirements.[2] |
| pH of Aqueous Waste | N/A (for non-aqueous solvent) | For aqueous waste, pH must generally be between 6.0 and 9.0 for sewer disposal, which is not the recommended route for this compound. |
Experimental Protocols for Waste Compatibility Assessment
While direct experimentation on waste mixtures is not recommended, a thorough review of the SDS for all components of a potential waste stream is mandatory before any commingling. The primary concern with a diol like (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol is its potential reaction with strong oxidizing agents.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol waste.
Disposal Workflow Diagram
References
Essential Safety and Operational Guidance for Handling (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol.
This document provides crucial safety and logistical information for the laboratory use of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
When handling (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol, a comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following PPE is mandatory:
-
Eye Protection : Chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn at all times.[1]
-
Hand Protection : Chemical-resistant gloves, such as nitrile gloves, are required. It is advisable to check glove compatibility charts for suitability with unsaturated alcohols. If prolonged contact or immersion is anticipated, consider wearing heavier-duty gloves.[2][3]
-
Body Protection : A fully fastened laboratory coat is required to protect against splashes and spills.[3][4] For tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.[3]
-
Footwear : Closed-toe shoes must be worn to protect the feet from spills.[4]
Operational Plan and Handling
All work with (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5]
Step-by-Step Handling Protocol:
-
Preparation : Before handling the compound, ensure that the work area is clean and uncluttered. All necessary equipment and reagents should be readily accessible.
-
Personal Protective Equipment : Don the required PPE as outlined above.
-
Dispensing : Carefully dispense the required amount of the chemical, avoiding splashes and the creation of aerosols.
-
Reactions : If the compound is to be used in a reaction, ensure that the reaction vessel is appropriately sized and equipped for the planned procedure.
-
Post-Handling : After use, securely seal the container. Clean any contaminated surfaces and equipment.
-
Hand Washing : Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Disposal Plan
Proper disposal of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol and its waste is crucial to prevent environmental contamination and ensure regulatory compliance. As an alcohol-based compound, it should be treated as hazardous chemical waste.
-
Waste Collection : Collect all waste containing (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol in a designated, clearly labeled, and sealed hazardous waste container.
-
Segregation : Do not mix this waste with incompatible materials. It is generally advisable to segregate organic solvent waste from other chemical waste streams.[6]
-
Storage : Store the hazardous waste container in a designated satellite accumulation area that is well-ventilated and away from ignition sources.[6][7]
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[8] Do not pour this chemical down the drain. [6]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₂ | LookChem |
| Molecular Weight | 170.25 g/mol | LookChem |
| Boiling Point | 288.8°C at 760 mmHg | LookChem |
| Flash Point | 133.5°C | LookChem |
| Density | 0.97 g/cm³ | LookChem |
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol.
References
- 1. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. biogenex.com [biogenex.com]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
